4-(Difluoromethoxy)benzene-1,2-diamine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(difluoromethoxy)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c8-7(9)12-4-1-2-5(10)6(11)3-4/h1-3,7H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBDLKBKKHPPQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Difluoromethoxy)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Difluoromethoxy)benzene-1,2-diamine is an aromatic diamine of significant interest in medicinal chemistry and materials science. The incorporation of a difluoromethoxy (-OCHF₂) group into the phenylene-1,2-diamine scaffold imparts unique physicochemical properties that are highly sought after in modern drug design. The -OCHF₂ group can enhance metabolic stability, improve membrane permeability, and act as a lipophilic hydrogen bond donor, making it a valuable moiety for modulating the properties of bioactive molecules.[1]
This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, serving as a technical resource for its application in research and development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. While a boiling point has been reported, a specific melting point is not consistently available in the literature, and its physical state has been described as either a liquid or solid.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2][3][4] |
| CAS Number | 172282-50-7 | [1][2][4] |
| Molecular Formula | C₇H₈F₂N₂O | [2][3] |
| Molecular Weight | 174.15 g/mol | [1][2][3] |
| Boiling Point | 294.7 ± 35.0 °C at 760 mmHg | [2] |
| Melting Point | Not Available (N/A) | [4][5] |
| Physical Form | Solid or liquid | |
| Purity | Typically ≥95-97% | [2] |
| InChI Key | GRBDLKBKKHPPQX-UHFFFAOYSA-N | [1][2][3] |
| SMILES | C1=CC(=C(C=C1OC(F)F)N)N | [3][4] |
| Storage | 2-8°C, keep in dark place, under inert atmosphere |
Synthesis Pathway
The most common industrial-scale synthesis of this compound originates from 4-nitrophenol. The process involves two key transformations: the introduction of the difluoromethoxy group and the reduction of the nitro functionality.[1]
Caption: Synthesis of this compound from 4-nitrophenol.
Experimental Protocol: Reduction of 4-(Difluoromethoxy)nitrobenzene
The final step in the synthesis is the catalytic reduction of the nitro group. While a specific protocol for this exact substrate is proprietary, a general and robust procedure for the iron-catalyzed reduction of nitroarenes using hydrazine hydrate serves as an excellent model.
Objective: To reduce the nitro group of the precursor to form the vicinal diamine.
Materials:
-
4-(Difluoromethoxy)nitrobenzene (1.0 eq)
-
Hydrazine hydrate (4.0 eq)
-
Iron oxide (Fe₂O₃) or other iron catalyst (e.g., 1 mol% Fe)
-
Activated Carbon (optional co-catalyst)
-
Solvent (e.g., Ethanol, THF, or water)
Procedure:
-
A reaction vessel is charged with 4-(difluoromethoxy)nitrobenzene, the solvent, and the iron catalyst (and activated carbon, if used).[1]
-
The mixture is stirred to create a suspension.
-
Hydrazine hydrate is added to the mixture portion-wise. The reaction is often exothermic.
-
The reaction mixture is heated (e.g., to 80-100 °C) and stirred for several hours (typically 2-10 hours) until analysis (e.g., by TLC or HPLC) indicates complete consumption of the starting material.[1]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the resulting crude product is purified, typically by column chromatography or recrystallization, to yield this compound.
Chemical Reactivity and Applications
The chemical behavior of this compound is governed by the interplay between the electron-donating amino groups and the moderately electron-withdrawing difluoromethoxy group.[1]
-
Nucleophilicity of Amino Groups: The two primary amine groups are nucleophilic and serve as the primary sites for derivatization. Their nucleophilicity is slightly attenuated by the electron-withdrawing nature of the -OCHF₂ group.[1]
-
Electrophilic Aromatic Substitution: The benzene ring is activated towards electrophilic attack by the powerful electron-donating effect of the two amino groups, which generally outweighs the deactivating inductive effect of the -OCHF₂ substituent.[1]
Key Application: Synthesis of Benzimidazoles
A primary application of this compound is in the synthesis of benzimidazoles, a heterocyclic scaffold prevalent in many biologically active molecules. The vicinal diamine functionality readily undergoes condensation with carboxylic acids or aldehydes to form the fused imidazole ring system.[1]
Caption: General reaction pathway for the synthesis of benzimidazoles.
Experimental Protocol: Benzimidazole Synthesis (Phillips Method)
The Phillips method, involving the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, is a classic and widely used procedure.
Objective: To synthesize a 2-substituted-5-(difluoromethoxy)benzimidazole.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (R-COOH) (1.0-1.2 eq)
-
Concentrated Hydrochloric Acid (or other acid catalyst)
-
Water
Procedure:
-
In a round-bottom flask, this compound and the selected carboxylic acid are combined.
-
Concentrated hydrochloric acid is added, and the mixture is heated, often to reflux, for 2-4 hours.
-
The reaction is monitored for completion by TLC or HPLC.
-
After cooling to room temperature, the mixture is carefully neutralized by the dropwise addition of a base (e.g., 10% sodium hydroxide solution) until alkaline.
-
The precipitated crude product is collected by filtration and washed with cold water.
-
The crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure benzimidazole derivative.
Spectroscopic Characterization
High-resolution NMR spectroscopy is essential for the structural elucidation and confirmation of this compound.[1]
-
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the two amine (NH₂) protons, and a characteristic triplet for the single proton of the difluoromethoxy (-OCHF₂) group due to coupling with the two fluorine atoms.[1]
-
¹³C NMR: The carbon spectrum will display signals for the unique carbon atoms. The carbon of the -OCHF₂ group is readily identified as a triplet due to the strong one-bond coupling to the two fluorine atoms (¹JCF).[1]
-
¹⁹F NMR: The fluorine spectrum provides a direct method for confirming the presence of the difluoromethoxy group, which should appear as a doublet, due to coupling with the single proton on its carbon.[1]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.
-
Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[2] It may also be harmful if swallowed, in contact with skin, or if inhaled.
-
Precautionary Statements: Wear protective gloves, clothing, and eye/face protection. Wash skin thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes.[2]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, dark place (2-8°C) under an inert atmosphere to prevent degradation.
References
An In-depth Technical Guide to 4-(Difluoromethoxy)benzene-1,2-diamine (CAS 172282-50-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-(Difluoromethoxy)benzene-1,2-diamine, a key building block in medicinal chemistry and materials science.
Core Properties and Identifiers
This compound is a substituted phenylenediamine featuring a difluoromethoxy group, which imparts unique electronic and lipophilic properties. These characteristics make it a valuable precursor in the synthesis of novel compounds with enhanced metabolic stability and cell permeability.[1]
| Property | Value | Source |
| CAS Number | 172282-50-7 | [2] |
| Molecular Formula | C₇H₈F₂N₂O | [2] |
| Molecular Weight | 174.15 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-Difluoromethoxy-1,2-phenylenediamine, Pantoprazole Impurity 11 | [2][3] |
| InChI Key | GRBDLKBKKHPPQX-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC(=C(C=C1OC(F)F)N)N | [2] |
Physicochemical Properties (Computed)
| Property | Value | Source |
| XLogP3 | 1.6 | [2] |
| Topological Polar Surface Area | 61.3 Ų | [2] |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bond Count | 2 |
Synthesis and Experimental Protocols
The most common synthetic route to this compound involves a two-step process starting from 4-nitrophenol. The first step is the introduction of the difluoromethoxy group, followed by the reduction of the nitro group to form the diamine.
Logical Flow of Synthesis
References
An In-depth Technical Guide to 4-(Difluoromethoxy)benzene-1,2-diamine: Molecular Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, molecular structure, synthesis, and potential applications of 4-(difluoromethoxy)benzene-1,2-diamine. This compound serves as a critical building block in medicinal chemistry, particularly for the development of heterocyclic compounds with therapeutic potential.
Molecular Structure and Chemical Properties
This compound is an aromatic amine with the chemical formula C₇H₈F₂N₂O. The presence of the difluoromethoxy group and two adjacent amino groups on the benzene ring imparts unique electronic and chemical properties to the molecule, making it a valuable intermediate in organic synthesis.
General Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₈F₂N₂O |
| Molecular Weight | 174.15 g/mol [1] |
| CAS Number | 172282-50-7[1] |
| Appearance | Liquid or Solid |
| IUPAC Name | This compound[2] |
| InChI Key | GRBDLKBKKHPPQX-UHFFFAOYSA-N[1] |
Structural Representation
The two-dimensional structure of this compound is depicted below.
Spectroscopic Data (Predicted)
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methoxy proton. The proton of the difluoromethoxy group should appear as a triplet due to coupling with the two fluorine atoms.[1]
¹³C NMR: The carbon spectrum will display signals for the aromatic carbons and the carbon of the difluoromethoxy group. The latter is expected to be a triplet due to one-bond coupling with the two fluorine atoms.[1]
¹⁹F NMR: A single resonance is anticipated for the two equivalent fluorine atoms of the difluoromethoxy group, which would appear as a doublet due to coupling with the proton of the same group.[1]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | 6.5 - 7.0 | m | - |
| 4.5 - 5.5 (NH₂) | br s | - | |
| 6.0 - 6.5 (OCHF₂) | t | ~75 | |
| ¹³C | 110 - 150 (Aromatic) | - | - |
| 115 - 120 (OCHF₂) | t | ~240 |
Crystallographic Data of a Related Structure
While the specific crystal structure of this compound is not publicly available, analysis of a closely related benzimidazole derivative, 2-[4-(Trifluoromethoxy)phenyl]-1H-benzimidazole, provides representative data for bond lengths and angles within the core structure.
| Parameter | Bond Length (Å) / Bond Angle (°) |
| Crystal System | Monoclinic[3] |
| Space Group | P2₁/c[3] |
| N1—C8 | 1.338 (5)[3] |
| N2—C8 | 1.356 (5)[3] |
| Dihedral Angle (Benzimidazole & Phenyl) | 26.68 (3)°[3] |
Synthesis of this compound
The most common synthetic route to this compound starts from 4-nitrophenol. The synthesis involves two key steps: the introduction of the difluoromethoxy group and the subsequent reduction of the nitro group to an amine, followed by the reduction of a second nitro group introduced in a later step (or the use of a dinitro starting material). A common pathway involves the catalytic reduction of 4-(difluoromethoxy)nitrobenzene.
Synthetic Workflow
Detailed Experimental Protocol: Synthesis of 4-(Difluoromethoxy)nitrobenzene
This protocol is based on general procedures for the difluoromethoxylation of phenols.
-
Step 1: Formation of Sodium 4-nitrophenolate. To a solution of 4-nitrophenol (1.0 eq) in a suitable solvent such as DMF or water, add sodium hydroxide (1.05 eq) portion-wise at room temperature. Stir the mixture until a clear solution of sodium 4-nitrophenolate is formed.[4]
-
Step 2: Difluoromethoxylation. Heat the reaction mixture to 80-100°C. Bubble chlorodifluoromethane (ClCHF₂) gas through the solution for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS.[4]
-
Step 3: Work-up and Purification. After completion of the reaction, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-(difluoromethoxy)nitrobenzene.
Detailed Experimental Protocol: Reduction to this compound
This protocol describes the reduction of the nitro group. It is important to note that the starting material for this specific step would be a dinitro- or a nitroamino- precursor to yield the final diamine product. A general procedure for the reduction of a nitro group in a similar system is provided.
-
Step 1: Reaction Setup. In a round-bottom flask, suspend 4-(difluoromethoxy)nitrobenzene (1.0 eq) in a mixture of water and a co-solvent like ethanol. Add a catalyst system, such as iron powder and ammonium chloride, or a combination of iron(III) oxide and activated carbon.[5]
-
Step 2: Reduction. Heat the mixture to reflux. Add hydrazine hydrate (3-5 eq) dropwise over a period of 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Step 3: Work-up and Purification. Cool the reaction mixture and filter it through a pad of celite to remove the catalyst. Extract the filtrate with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by column chromatography or recrystallization to yield this compound.
Applications in Drug Development
This compound is a key precursor for the synthesis of benzimidazoles, a class of heterocyclic compounds with a wide range of biological activities. The difluoromethoxy group can enhance metabolic stability and membrane permeability of drug candidates.
Synthesis of Benzimidazole Derivatives
The vicinal diamine functionality of this compound readily undergoes condensation with aldehydes or carboxylic acids to form the benzimidazole ring system.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Several studies have demonstrated that benzimidazole derivatives can act as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[6][7] Therefore, inhibitors of this pathway are promising therapeutic agents for cancer treatment.
The general mechanism involves the binding of the benzimidazole scaffold to the ATP-binding pocket of PI3K or Akt, thereby preventing their kinase activity and downstream signaling.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a versatile and valuable building block for the synthesis of biologically active molecules, particularly benzimidazole derivatives. Its unique structural features, conferred by the difluoromethoxy group, make it an attractive component in the design of novel therapeutics. The potential for its derivatives to inhibit the PI3K/Akt/mTOR signaling pathway highlights its importance in the field of oncology drug discovery. Further research into the synthesis and biological evaluation of novel compounds derived from this diamine is warranted.
References
- 1. This compound | 172282-50-7 | Benchchem [benchchem.com]
- 2. This compound | C7H8F2N2O | CID 15158201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-[4-(Trifluoromethoxy)phenyl]-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on 4-(Difluoromethoxy)benzene-1,2-diamine: Properties and Experimental Protocols
This technical guide provides a comprehensive overview of 4-(Difluoromethoxy)benzene-1,2-diamine, with a focus on its solubility characteristics and relevant experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound is an aromatic amine that serves as a crucial building block in organic synthesis. It is notably used as a precursor in the creation of fluorinated benzimidazoles, a class of compounds investigated for their potential antimicrobial and anticancer properties[1]. The physical and chemical properties of this compound, particularly its solubility, are critical for its application in various synthetic procedures.
Chemical Structure:
Key Identifiers:
Physical and Chemical Properties
Table 1: Summary of Physical and Chemical Properties
| Property | Value/Description | Source |
| Molecular Weight | 174.15 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-Difluoromethoxy-1,2-phenylenediamine, Pantoprazole Impurity 11 | [2][4][5] |
| Physical Form | Solid or liquid | |
| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place | [6] |
| Purity | Typically available at 95% | [3] |
| Water Solubility | Expected to have low solubility in water, typical for aromatic amines. | Inferred from general amine properties[7][8] |
| Organic Solvent Solubility | Expected to be soluble in common organic solvents like diethyl ether and dichloromethane. | Inferred from general amine properties[7] |
| Acid Solubility | Expected to be soluble in acidic aqueous solutions due to the formation of the corresponding ammonium salt. | Inferred from general amine properties[7][8][9] |
Experimental Protocols for Solubility Determination
The following protocols outline standard laboratory procedures for determining the solubility of a compound like this compound.
3.1. Qualitative Solubility Testing
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
Test tubes and rack
-
Vortex mixer
-
Selection of solvents:
-
Distilled water
-
Common organic solvents (e.g., ethanol, methanol, acetone, diethyl ether, dichloromethane)
-
Aqueous acidic solution (e.g., 1 M HCl)
-
Aqueous basic solution (e.g., 1 M NaOH)
-
Procedure:
-
Place a small, measured amount (e.g., 10 mg) of this compound into separate, labeled test tubes.
-
Add a small volume (e.g., 1 mL) of a chosen solvent to a test tube.
-
Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
If the solid dissolves completely, the compound is considered soluble under these conditions. If not, it is classified as sparingly soluble or insoluble.
-
Repeat the process for each solvent. For amines, solubility in acidic solution is a key characteristic due to salt formation[7][8][9].
3.2. Quantitative Solubility Determination (Shake-Flask Method)
This is a widely used method for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Chosen solvent system
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a flask.
-
Seal the flask and place it on an orbital shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the solution to stand, or centrifuge it to separate the undissolved solid.
-
Carefully extract a known volume of the clear supernatant.
-
Dilute the supernatant with a known volume of the solvent to a concentration suitable for the analytical method.
-
Quantify the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometer.
-
The solubility is then calculated and typically expressed in mg/mL or mol/L.
Synthetic Pathway Visualization
This compound is a key intermediate in the synthesis of fluorinated benzimidazoles. The general synthetic route involves the condensation reaction of the diamine with an aldehyde[1].
Caption: Synthetic pathway of fluorinated benzimidazoles.
Logical Workflow for Solubility Assessment
The process of assessing the solubility of this compound follows a logical progression from qualitative screening to quantitative analysis.
Caption: Workflow for solubility assessment.
Conclusion
While specific, publicly available quantitative solubility data for this compound is limited, its general solubility profile can be inferred from the behavior of similar aromatic amines. It is expected to be soluble in organic solvents and acidic aqueous solutions, with low solubility in neutral water. The experimental protocols provided in this guide offer a robust framework for researchers to determine its precise solubility in various solvent systems, which is essential for its effective use in synthetic chemistry and drug development.
References
- 1. This compound | 172282-50-7 | Benchchem [benchchem.com]
- 2. This compound | C7H8F2N2O | CID 15158201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:172282-50-7 | Chemsrc [chemsrc.com]
- 4. americanelements.com [americanelements.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. moorparkcollege.edu [moorparkcollege.edu]
- 8. youtube.com [youtube.com]
- 9. byjus.com [byjus.com]
Technical Guide: Spectral Analysis of 4-(Difluoromethoxy)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available spectral data for 4-(Difluoromethoxy)benzene-1,2-diamine (CAS No. 172282-50-7), a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental spectra, this document presents predicted data and outlines the standard methodologies for acquiring such data.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 172282-50-7 |
| Molecular Formula | C₇H₈F₂N₂O |
| Molecular Weight | 174.15 g/mol [1] |
| Synonyms | 4-Difluoromethoxy-1,2-phenylenediamine |
Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. It is important to note that exact chemical shifts and fragmentation patterns can vary based on the solvent, concentration, and ionization method used.
Table 1: Predicted NMR Spectroscopic Data[1]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | 6.5 - 7.0 | m | - | Aromatic C-H |
| 4.5 - 5.5 | br s | - | -NH₂ | |
| 6.5 - 7.5 | t | ²J-H,F ≈ 74 Hz | -OCHF₂ | |
| ¹³C NMR | 110 - 150 | s | - | Aromatic C |
| 115 - 120 | t | ¹J-C,F ≈ 240 Hz | -OCHF₂ | |
| ¹⁹F NMR | -80 to -90 | d | ²J-F,H ≈ 74 Hz | -OCHF₂ |
Table 2: Expected Mass Spectrometry (MS) Data[1]
| m/z Value (Expected) | Ion | Description |
| 174 | [C₇H₈F₂N₂O]⁺ | Molecular Ion (M⁺) |
| 123 | [M - CHF₂]⁺ | Loss of the difluoromethyl radical |
| 108 | [M - OCHF₂]⁺ | Loss of the difluoromethoxy radical |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions include:
-
N-H stretching of the primary amine groups, typically appearing as a pair of bands in the region of 3300-3500 cm⁻¹.
-
C-H stretching for the aromatic ring, usually found between 3000-3100 cm⁻¹.
-
C=C stretching of the aromatic ring, which gives rise to absorptions in the 1450-1600 cm⁻¹ range.
-
C-N stretching of the aromatic amine, typically observed around 1250-1360 cm⁻¹.
-
C-O stretching of the ether linkage.
-
C-F stretching of the difluoromethoxy group, which would likely produce strong absorptions in the 1000-1300 cm⁻¹ region.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectral data for this compound are not widely published. However, the following sections describe standard methodologies that would be appropriate for this compound.
Synthesis of this compound
A common synthetic route to this compound involves the reduction of the corresponding nitro compound, 4-(difluoromethoxy)nitrobenzene.[1] A typical procedure is as follows:
-
Preparation of 4-(difluoromethoxy)nitrobenzene : 4-nitrophenol is reacted with sodium hydroxide to form sodium 4-nitrophenolate.[1] This intermediate is then reacted with difluorochloromethane (CF₂HCl) to introduce the difluoromethoxy group.[1]
-
Reduction of the Nitro Group : The 4-(difluoromethoxy)nitrobenzene is then reduced to form the diamine. This reduction is often carried out using a catalytic system, such as hydrazine hydrate in the presence of iron oxide and activated carbon in an aqueous medium.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : For ¹H and ¹³C NMR, a sample of 5-20 mg of this compound would be dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it must completely dissolve the compound without its signals interfering with the analyte's resonances.
-
Instrumentation : A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher, would be used.
-
Data Acquisition :
-
¹H NMR : A standard proton experiment would be run. Key parameters include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR : A proton-decoupled ¹³C experiment would be performed to obtain singlets for each unique carbon atom. This typically requires a larger number of scans than a ¹H experiment due to the lower natural abundance of ¹³C.
-
¹⁹F NMR : A fluorine NMR experiment would be conducted. As ¹⁹F is a high-abundance, high-sensitivity nucleus, this experiment is relatively fast.
-
Infrared (IR) Spectroscopy
-
Sample Preparation : Since this compound is a solid, a common method for IR analysis is the thin solid film technique. A small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride or acetone). A drop of this solution is placed on a salt plate (e.g., KBr or NaCl), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer would be used.
-
Data Acquisition : A background spectrum of the clean salt plate is first recorded. The salt plate with the sample film is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation : A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation : A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), would be used. For accurate mass measurements, a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap analyzer is preferable.
-
Data Acquisition : The sample solution is introduced into the mass spectrometer.
-
EI-MS : In this technique, the sample is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum shows the molecular ion and various fragment ions, which can be used to elucidate the structure.
-
ESI-MS : This is a soft ionization technique where the sample is ionized by creating a fine spray of charged droplets. It typically results in the observation of the protonated molecule [M+H]⁺, providing molecular weight information with minimal fragmentation.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectral characterization of this compound.
Caption: Synthesis and Spectral Analysis Workflow.
References
The Pivotal Role of 4-(Difluoromethoxy)benzene-1,2-diamine in the Development of Novel Therapeutic Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Difluoromethoxy)benzene-1,2-diamine is a key chemical intermediate that has garnered significant attention in medicinal chemistry. Its unique structural features, particularly the difluoromethoxy group, make it a valuable building block for the synthesis of a variety of heterocyclic compounds with promising biological activities. This technical guide provides a comprehensive overview of the role of this compound in the synthesis of biologically active molecules, with a focus on their mechanisms of action, supported by experimental data and protocols.
While this compound itself is not typically the active pharmacological agent, it serves as a crucial precursor for the synthesis of compounds with potent therapeutic properties, most notably benzimidazole derivatives. The incorporation of the difluoromethoxy moiety can enhance the metabolic stability and cell membrane permeability of the final compounds, which are critical attributes for drug candidates.
From Precursor to Potent Agents: The Synthesis of Biologically Active Benzimidazoles
The primary application of this compound in drug discovery is in the synthesis of substituted benzimidazoles. The general synthetic route involves the condensation reaction of the diamine with various aldehydes or carboxylic acids. This reaction proceeds through the formation of a Schiff base, followed by intramolecular cyclization and subsequent aromatization to yield the benzimidazole scaffold.
This synthetic versatility allows for the introduction of a wide range of substituents at the 2-position of the benzimidazole ring, enabling the fine-tuning of the pharmacological properties of the final compounds.
Anticancer Activity of Benzimidazole Derivatives
Benzimidazole derivatives synthesized from this compound have shown significant potential as anticancer agents. Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer cell proliferation and survival.
Inhibition of Tubulin Polymerization
A primary mechanism of action for many anticancer benzimidazoles is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division. By binding to β-tubulin, these compounds prevent the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.
Induction of Apoptosis via Mitochondrial Dysfunction
Several benzimidazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. A common pathway for this is through the intrinsic, or mitochondrial, pathway of apoptosis. This is often characterized by a decrease in the mitochondrial membrane potential (ΔΨm), the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm, and the activation of caspases, which are the executioners of apoptosis.
The Biological Significance of 4-(Difluoromethoxy)benzene-1,2-diamine: A Technical Guide to Its Role as a Precursor for Bioactive Benzimidazoles
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the biological relevance of 4-(Difluoromethoxy)benzene-1,2-diamine. Extensive research indicates that the primary biological significance of this compound lies not in its intrinsic activity, but in its crucial role as a synthetic precursor for a range of biologically active benzimidazole derivatives. This document outlines the synthetic pathways from this diamine to key bioactive molecules, details their mechanisms of action, provides available quantitative data, and presents relevant experimental protocols and pathway diagrams.
Introduction: A Key Building Block for Medicinal Chemistry
This compound is an aromatic diamine whose value in the pharmaceutical and life sciences sectors is primarily as a key intermediate. The vicinal diamine functional groups on the benzene ring provide a reactive scaffold for the construction of the benzimidazole heterocyclic system. The incorporation of the difluoromethoxy (-OCHF₂) group is a strategic choice in medicinal chemistry, as this moiety can enhance the metabolic stability, membrane permeability, and binding affinity of the final drug molecule. While direct biological activity data for this compound is not available in the current body of scientific literature, its derivatives have shown significant potential in various therapeutic areas, most notably as anticancer and antimicrobial agents, and form the basis of the widely-used proton pump inhibitor, pantoprazole.
Synthetic Pathways to Bioactive Benzimidazoles
The principal synthetic application of this compound is its condensation with various reagents to form the benzimidazole ring system. A particularly important derivative is 5-(difluoromethoxy)-1H-benzimidazole-2-thiol, also known as Pantoprazole Related Compound C, which is a key intermediate in the synthesis of pantoprazole.
Biological Activity of 5-(Difluoromethoxy)benzimidazole Derivatives
The biological activities of compounds derived from this compound are diverse, with significant findings in anticancer and antimicrobial research.
Anticancer Potential
Benzimidazole derivatives are known to exert anticancer effects through various mechanisms of action. These include the disruption of microtubule polymerization, induction of apoptosis, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.
One such pathway involves the inhibition of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Inhibition of these receptors blocks downstream signaling cascades, such as the PI3K/Akt and MEK/Erk pathways, which are crucial for cell growth and survival. Some benzimidazole derivatives have been shown to downregulate these pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Antimicrobial Activity
Fluorinated benzimidazole derivatives have been investigated for their antimicrobial properties. The presence of fluorine atoms can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved activity against various bacterial and fungal strains. While specific data for derivatives of this compound are limited, the general class of fluorinated benzimidazoles has shown promise. For instance, some 2-(fluorophenyl)-benzimidazole derivatives have demonstrated significant activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values in the low µg/mL range.
Quantitative Biological Data
Direct quantitative biological activity data for this compound is not available. However, toxicity data for a key derivative, 5-(difluoromethoxy)-1H-benzimidazole-2-thiol (Pantoprazole Related Compound C), has been reported.
| Compound | Assay Type | Organism/Cell Line | Result |
| 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol | 14-day intravenous repeated dose toxicity study | Rat | No Observed Adverse Effect Level (NOAEL) was the highest tested dose.[1] |
| 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol | In vivo bone marrow micronucleus assay | Rat | Negative for genotoxicity.[1] |
Experimental Protocols
Synthesis of 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole
This protocol describes a general method for the synthesis of a key benzimidazole intermediate from this compound.
Materials:
-
This compound
-
Carbon disulfide (CS₂)
-
Sodium carbonate (Na₂CO₃) or other suitable base
-
Water
-
Phosphoric acid or other suitable acid for neutralization
-
Activated carbon
Procedure:
-
In a suitable reaction vessel, dissolve sodium carbonate in water with stirring.
-
Add this compound to the basic solution and stir for approximately 20 minutes.
-
Raise the temperature of the mixture to around 40°C.
-
Add carbon disulfide dropwise while maintaining the temperature between 35-45°C.
-
After the addition is complete, maintain the reaction mixture at 40-45°C for 3 hours to allow for condensation.
-
Increase the temperature to 80-90°C and maintain for another 3 hours to complete the ring closure.
-
After the reaction is complete, add activated carbon for decolorization and stir.
-
Filter the hot solution to remove the activated carbon.
-
Adjust the pH of the filtrate to approximately 5 with phosphoric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole.[1]
In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a general procedure for assessing the anticancer activity of synthesized benzimidazole derivatives.
Materials:
-
Synthesized benzimidazole derivative
-
Human cancer cell line (e.g., MCF-7, HCT-116)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole derivative in cell culture medium. Add the different concentrations of the compound to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion
While this compound itself does not exhibit notable biological activity, it serves as an indispensable building block in medicinal chemistry. Its true potential is realized in the synthesis of 5-(difluoromethoxy)benzimidazole derivatives, which have demonstrated significant promise as anticancer and antimicrobial agents, and are integral to the structure of the proton pump inhibitor pantoprazole. Further research into the synthesis and biological evaluation of novel derivatives from this versatile precursor is warranted and holds the potential for the discovery of new therapeutic agents.
References
An In-depth Technical Guide to 4-(Difluoromethoxy)benzene-1,2-diamine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Difluoromethoxy)benzene-1,2-diamine is a key building block in modern medicinal chemistry. The incorporation of the difluoromethoxy group can significantly enhance the metabolic stability and membrane permeability of drug candidates.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and development.
Chemical Properties and Identifiers
This compound, with the CAS number 172282-50-7, is an aromatic diamine that serves as a versatile intermediate in organic synthesis.[2] Its chemical structure and key identifiers are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₈F₂N₂O | PubChem[2] |
| Molecular Weight | 174.15 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| InChI | InChI=1S/C7H8F2N2O/c8-7(9)12-4-1-2-5(10)6(11)3-4/h1-3,7H,10-11H2 | PubChem[2] |
| InChIKey | GRBDLKBKKHPPQX-UHFFFAOYSA-N | PubChem[2] |
| SMILES | C1=CC(=C(C=C1OC(F)F)N)N | PubChem[2] |
| CAS Number | 172282-50-7 | PubChem[2] |
| Physical Form | Solid or liquid | Sigma-Aldrich |
| Purity | 95% - 97% | Sigma-Aldrich, CymitQuimica[3] |
| Storage | 2-8°C, inert atmosphere, keep in dark place | Sigma-Aldrich |
Synthesis of this compound
A common and scalable synthetic route to this compound begins with 4-nitrophenol.[1] The synthesis involves the introduction of the difluoromethoxy group, followed by the reduction of the nitro group to an amine.
General Synthetic Workflow
The overall synthetic process can be visualized as a two-step transformation from a commercially available starting material.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(Difluoromethoxy)nitrobenzene
-
Formation of Sodium 4-nitrophenolate: 4-Nitrophenol is reacted with sodium hydroxide in an alkaline solution to form sodium 4-nitrophenolate.[1]
-
Difluoromethoxylation: The resulting sodium 4-nitrophenolate is then reacted with difluorochloromethane (CF₂HCl) to introduce the difluoromethoxy group, yielding 4-(difluoromethoxy)nitrobenzene.[1]
Step 2: Synthesis of this compound
-
Catalytic Reduction: The nitro group of 4-(difluoromethoxy)nitrobenzene is reduced to a primary amine. This is commonly achieved using hydrazine hydrate in the presence of iron oxide and activated carbon as co-catalysts in an aqueous medium.[1]
-
Purification: The crude product is purified by appropriate methods such as recrystallization or column chromatography to yield this compound.
An alternative laboratory-scale synthesis involves the reduction of 4-nitro-1,2-difluoromethoxybenzene.[1]
Reactivity and Applications in Medicinal Chemistry
The vicinal amino groups of this compound are primary sites for derivatization, making it a valuable precursor for a variety of heterocyclic compounds.[1]
Synthesis of Benzimidazoles
A key application of this compound is in the synthesis of benzimidazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry.[1]
The general mechanism involves the initial formation of a Schiff base through the reaction of one of the amine groups with an aldehyde.[1] This is followed by an intramolecular cyclization where the second amine group attacks the imine carbon, and subsequent elimination of a water molecule to form the aromatic benzimidazole ring.[1]
Role in Drug Development
The difluoromethoxy group is a valuable moiety in drug design as it can enhance a molecule's metabolic stability and improve its permeability across cellular membranes.[1] It can also act as a "lipophilic hydrogen bond donor," which is an increasingly important concept in medicinal chemistry for improving molecular interactions.[1]
Analytical Characterization
The structure and purity of this compound are typically confirmed using a combination of spectroscopic techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Distinct signals for the aromatic protons, the amine protons, and the unique proton of the difluoromethoxy group.[1] |
| ¹³C NMR | Provides information on all unique carbon atoms in the molecule.[1] |
| ¹⁹F NMR | A crucial technique for characterizing fluorinated compounds, showing signals corresponding to the fluorine atoms in the difluoromethoxy group.[1] |
Note: Exact chemical shifts (δ) are dependent on the solvent and concentration.[1]
Safety Information
This compound is associated with several hazard warnings. Appropriate safety precautions should be taken when handling this compound.
| Hazard Statement | Description |
| H302 | Harmful if swallowed.[2] |
| H312 | Harmful in contact with skin.[2] |
| H315 | Causes skin irritation.[2] |
| H318 | Causes serious eye damage.[2] |
| H332 | Harmful if inhaled.[2] |
| H335 | May cause respiratory irritation.[2] |
For detailed precautionary statements and handling procedures, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique properties, conferred by the difluoromethoxy group, make it an attractive starting material for the development of novel therapeutics with improved pharmacokinetic profiles. This guide provides essential technical information to support the effective use of this compound in research and development settings.
References
An In-depth Technical Guide to 4-(Difluoromethoxy)benzene-1,2-diamine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Difluoromethoxy)benzene-1,2-diamine (CAS No: 172282-50-7), a crucial intermediate in the synthesis of high-value pharmaceutical compounds. The document details the multi-step synthesis of this fluorinated aromatic diamine, including established experimental protocols for its preparation from readily available precursors. Key physicochemical and spectroscopic data are presented in a structured format for easy reference. Furthermore, this guide elucidates the role of this compound as a key building block, with a particular focus on its application in the synthesis of the proton pump inhibitor, pantoprazole. A detailed visualization of the synthetic workflow and the mechanism of action of pantoprazole are provided to enhance understanding.
Introduction
This compound is a specialized aromatic compound whose significance in medicinal chemistry has grown considerably. The incorporation of the difluoromethoxy (-OCHF₂) group into pharmacologically active molecules is a widely used strategy to enhance metabolic stability, modulate lipophilicity, and improve cellular membrane permeability. These properties are critical for the development of effective drug candidates. As a vicinal diamine, this compound is a versatile precursor for the construction of various heterocyclic systems, most notably benzimidazoles, which are a common scaffold in many pharmaceutical agents. Its primary application is as a key intermediate in the synthesis of pantoprazole, a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. While detailed experimental spectra are not widely published, the expected spectroscopic characteristics are described based on the compound's structure.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 172282-50-7 | [1] |
| Molecular Formula | C₇H₈F₂N₂O | [1] |
| Molecular Weight | 174.15 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Solid or liquid | - |
| Storage | 2-8°C, under inert atmosphere, in a dark place | - |
Spectroscopic Data (Expected)
| Technique | Expected Characteristics |
| ¹H NMR | Signals for aromatic protons, a broad singlet for the two amine (NH₂) protons, and a characteristic triplet for the proton of the difluoromethoxy (-OCHF₂) group due to coupling with the two fluorine atoms.[2] |
| ¹³C NMR | Distinct signals for the aromatic carbons and a characteristic triplet for the carbon of the difluoromethoxy group due to one-bond coupling with the two fluorine atoms.[2] |
| ¹⁹F NMR | A single resonance for the two equivalent fluorine atoms of the -OCHF₂ group.[2] |
| IR Spectroscopy | Strong absorption bands in the 3300-3500 cm⁻¹ region corresponding to the N-H stretching of the primary amine groups. Strong C-F stretching vibrations are expected in the fingerprint region.[2] |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 174, with potential fragmentation patterns showing the loss of the difluoromethyl or difluoromethoxy group.[2] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically starts from 4-nitrophenol. The overall synthetic pathway involves the introduction of the difluoromethoxy group, followed by nitration and subsequent reduction of the nitro group to afford the final diamine product.
Synthetic Workflow
The logical flow of the synthesis is depicted in the diagram below.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(Difluoromethoxy)-4-nitrobenzene from 4-Nitrophenol
This step is typically carried out by first forming the sodium salt of 4-nitrophenol, which then reacts with a difluoromethylating agent.
-
Materials: 4-Nitrophenol, Sodium Hydroxide (NaOH), Difluorochloromethane (ClCHF₂), and a suitable solvent (e.g., water or a polar aprotic solvent).
-
Procedure:
-
4-Nitrophenol is dissolved in an aqueous solution of sodium hydroxide to form sodium 4-nitrophenolate.[2]
-
The solution is heated, and difluorochloromethane gas is bubbled through the reaction mixture under pressure.[2]
-
The reaction is maintained at an elevated temperature until completion, monitored by techniques such as TLC or GC.
-
Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure to yield 1-(difluoromethoxy)-4-nitrobenzene.
-
Step 2: Synthesis of 4-(Difluoromethoxy)-2-nitroaniline
This step involves the reduction of the nitro group of 1-(difluoromethoxy)-4-nitrobenzene to an aniline, followed by a regioselective nitration.
-
Materials: 1-(Difluoromethoxy)-4-nitrobenzene, a reducing agent (e.g., iron powder and hydrochloric acid), Nitric Acid (HNO₃), and Sulfuric Acid (H₂SO₄).
-
Procedure:
-
Reduction to 4-(Difluoromethoxy)aniline: 1-(Difluoromethoxy)-4-nitrobenzene is reduced to 4-(difluoromethoxy)aniline. A common method involves using iron powder in the presence of a mineral acid like HCl.
-
Nitration: The resulting 4-(difluoromethoxy)aniline is then carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group ortho to the amine, yielding 4-(difluoromethoxy)-2-nitroaniline.[3]
-
Step 3: Synthesis of this compound
The final step is the reduction of the nitro group of 4-(difluoromethoxy)-2-nitroaniline. Catalytic hydrogenation is a common and effective method for this transformation.
-
Materials: 4-(Difluoromethoxy)-2-nitroaniline, a catalyst (e.g., Palladium on carbon (Pd/C) or Raney Nickel), a solvent (e.g., ethanol or ethyl acetate), and a hydrogen source (e.g., hydrogen gas).
-
Exemplary Procedure (adapted from a similar reduction):
-
In a pressure vessel, 4-(difluoromethoxy)-2-nitroaniline is dissolved in a suitable solvent such as ethanol.
-
A catalytic amount of 10% Pd/C (typically 5-10% by weight) is added to the solution.
-
The vessel is sealed and purged with nitrogen, followed by pressurization with hydrogen gas (typically 3-5 bar).
-
The mixture is stirred vigorously at room temperature or with gentle heating until the hydrogen uptake ceases.
-
The reaction is monitored by TLC or HPLC to confirm the disappearance of the starting material.
-
Upon completion, the catalyst is carefully removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.
-
| Reaction Step | Starting Material | Product | Typical Reagents | Reported Yield | Purity |
| 1 | 4-Nitrophenol | 1-(Difluoromethoxy)-4-nitrobenzene | NaOH, ClCHF₂ | High | >98% |
| 2 | 1-(Difluoromethoxy)-4-nitrobenzene | 4-(Difluoromethoxy)-2-nitroaniline | Fe/HCl then HNO₃/H₂SO₄ | Good | High |
| 3 | 4-(Difluoromethoxy)-2-nitroaniline | This compound | H₂, Pd/C or Raney Ni | >90% (expected) | >95% (expected) |
Application in Drug Development: Synthesis of Pantoprazole
The primary utility of this compound is as a key building block for the synthesis of pantoprazole, a proton pump inhibitor used to treat conditions caused by excess stomach acid. The diamine undergoes a cyclization reaction to form the core benzimidazole structure of pantoprazole.
Mechanism of Action of Pantoprazole
Pantoprazole is a prodrug that, in the acidic environment of the stomach's parietal cells, is converted to its active form, a sulfenamide derivative. This active metabolite forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase (proton pump), irreversibly inhibiting its function and thereby reducing gastric acid secretion.
Caption: Mechanism of H⁺/K⁺-ATPase inhibition by pantoprazole.
Conclusion
This compound is a synthetically valuable intermediate, the utility of which is well-established in the pharmaceutical industry. The presence of the difluoromethoxy group imparts desirable properties to the final active pharmaceutical ingredients. The synthetic route, while multi-stepped, is robust and scalable. This guide provides a foundational understanding of the synthesis, properties, and applications of this compound, which will be of benefit to researchers and professionals in the field of drug discovery and development. Further research into optimizing the synthetic steps and exploring new applications for this versatile building block is warranted.
References
Methodological & Application
Synthesis of 4-(Difluoromethoxy)benzene-1,2-diamine from 4-nitrophenol: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the multi-step synthesis of 4-(difluoromethoxy)benzene-1,2-diamine, a valuable building block in pharmaceutical and agrochemical research, starting from the readily available 4-nitrophenol. The protocols outlined are based on established chemical transformations and are intended to serve as a practical guide for laboratory synthesis.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules, including benzimidazole derivatives used in drug discovery.[1] The difluoromethoxy group is of particular interest in medicinal chemistry as it can enhance metabolic stability and lipophilicity, crucial properties for the development of effective drug candidates.[1] This application note details a robust five-step synthetic pathway from 4-nitrophenol, including difluoromethylation, nitro group reduction, amine protection, nitration, and a final deprotection/reduction step.
Overall Synthetic Scheme
The synthesis proceeds through the following key intermediates:
-
4-(Difluoromethoxy)nitrobenzene
-
4-(Difluoromethoxy)aniline
-
N-(4-(Difluoromethoxy)phenyl)acetamide
-
N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide
The overall transformation is depicted in the workflow diagram below.
Figure 1: Overall synthetic workflow from 4-Nitrophenol to the target compound.
Data Summary
The following table summarizes the expected yields and purity for each step of the synthesis. These values are based on literature precedents and may vary depending on experimental conditions and scale.
| Step | Transformation | Starting Material | Product | Typical Yield (%) | Typical Purity (%) |
| 1 | Difluoromethylation | 4-Nitrophenol | 4-(Difluoromethoxy)nitrobenzene | 85-95 | >98 |
| 2 | Reduction | 4-(Difluoromethoxy)nitrobenzene | 4-(Difluoromethoxy)aniline | 90-98 | >98 |
| 3 | Protection (Acetylation) | 4-(Difluoromethoxy)aniline | N-(4-(Difluoromethoxy)phenyl)acetamide | >95 | >99 |
| 4 | Nitration | N-(4-(Difluoromethoxy)phenyl)acetamide | N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide | 85-92 | >97 |
| 5 | Deprotection & Reduction | N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide | This compound | 80-90 | >98 |
Experimental Protocols
Step 1: Synthesis of 4-(Difluoromethoxy)nitrobenzene
This procedure describes the difluoromethylation of 4-nitrophenol using monochlorodifluoromethane in an aqueous basic solution.
Materials:
-
4-Nitrophenol
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) or another suitable phase-transfer catalyst
-
Monochlorodifluoromethane (CHClF₂)
-
Deionized water
-
Toluene or other suitable organic solvent for extraction
Equipment:
-
High-pressure reactor equipped with a stirrer, gas inlet, thermocouple, and pressure gauge
-
Standard laboratory glassware
Protocol:
-
In a high-pressure reactor, dissolve 4-nitrophenol (1.0 eq) and a catalytic amount of tetrabutylammonium bromide (e.g., 1-5 mol%) in an aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Seal the reactor and purge with nitrogen.
-
Pressurize the reactor with monochlorodifluoromethane gas to the desired pressure.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Maintain the reaction at this temperature and pressure for 12-24 hours, monitoring the consumption of the starting material by a suitable method (e.g., TLC or GC).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
-
Transfer the reaction mixture to a separatory funnel and extract the product with toluene.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 4-(difluoromethoxy)nitrobenzene, which can be further purified by distillation or recrystallization if necessary.
Step 2: Synthesis of 4-(Difluoromethoxy)aniline
This protocol details the reduction of the nitro group of 4-(difluoromethoxy)nitrobenzene using hydrazine hydrate with a catalyst system.
Materials:
-
4-(Difluoromethoxy)nitrobenzene
-
Hydrazine hydrate (80% solution)
-
Ferric oxide (Fe₂O₃)
-
Activated carbon
-
Ethanol or Methanol
-
Water
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware
Protocol:
-
To a round-bottom flask, add 4-(difluoromethoxy)nitrobenzene (1.0 eq), ferric oxide (catalytic amount), and activated carbon (catalytic amount) in a mixture of ethanol and water.
-
Heat the mixture to reflux with stirring.
-
Slowly add hydrazine hydrate (3.0-5.0 eq) dropwise to the refluxing mixture.
-
After the addition is complete, continue to reflux for 4-8 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with ethanol.
-
Combine the filtrate and washings, and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to afford 4-(difluoromethoxy)aniline.
Step 3: Synthesis of N-(4-(Difluoromethoxy)phenyl)acetamide (Amine Protection)
This step involves the protection of the amino group of 4-(difluoromethoxy)aniline by acetylation to direct the subsequent nitration to the ortho position.
Materials:
-
4-(Difluoromethoxy)aniline
-
Acetic anhydride or Acetyl chloride
-
A suitable base (e.g., pyridine or triethylamine)
-
A suitable solvent (e.g., dichloromethane or ethyl acetate)
Equipment:
-
Round-bottom flask with a magnetic stirrer and dropping funnel
-
Ice bath
-
Standard laboratory glassware
Protocol:
-
Dissolve 4-(difluoromethoxy)aniline (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the base (1.1-1.5 eq) and cool the mixture in an ice bath.
-
Slowly add acetic anhydride or acetyl chloride (1.1 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours until completion (monitored by TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer, and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield N-(4-(difluoromethoxy)phenyl)acetamide.
Step 4: Synthesis of N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide
This protocol describes the regioselective nitration of the protected aniline.
Materials:
-
N-(4-(Difluoromethoxy)phenyl)acetamide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃) or a mixture of concentrated nitric acid and sulfuric acid
Equipment:
-
Jacketed reaction vessel or a round-bottom flask in a cooling bath
-
Dropping funnel
-
Thermometer
Protocol:
-
Carefully add N-(4-(difluoromethoxy)phenyl)acetamide (1.0 eq) to concentrated sulfuric acid at a low temperature (e.g., 0-5°C).
-
Stir the mixture until all the solid has dissolved.
-
Cool the solution to 0°C or below.
-
Slowly add fuming nitric acid (1.0-1.1 eq) dropwise, ensuring the temperature is maintained below 5-10°C.
-
After the addition, stir the reaction mixture at low temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The solid precipitate is collected by filtration and washed thoroughly with cold water until the washings are neutral.
-
Dry the solid product to obtain N-(4-(difluoromethoxy)-2-nitrophenyl)acetamide.
Step 5: Synthesis of this compound
This final step involves the deprotection of the acetamide and the simultaneous reduction of the nitro group.
Materials:
-
N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide
-
Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)
-
A reducing agent such as Tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd/C)
-
Sodium hydroxide (NaOH) or another base for neutralization
-
Ethanol or other suitable solvent
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer (for chemical reduction) or a hydrogenation apparatus
-
Standard laboratory glassware
Protocol (using SnCl₂):
-
Suspend N-(4-(difluoromethoxy)-2-nitrophenyl)acetamide (1.0 eq) in a mixture of concentrated HCl and ethanol.
-
Add a solution of Tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated HCl portion-wise.
-
Heat the mixture to reflux for 2-4 hours. The reaction will also effect the hydrolysis of the amide.
-
Cool the reaction mixture and carefully neutralize with a concentrated solution of sodium hydroxide until the solution is strongly basic, which will precipitate tin salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be purified by column chromatography or recrystallization.
Protocol (using Catalytic Hydrogenation):
-
First, hydrolyze the acetamide by refluxing N-(4-(difluoromethoxy)-2-nitrophenyl)acetamide in aqueous acid (e.g., HCl). After work-up, this yields 4-(difluoromethoxy)-2-nitroaniline.
-
Dissolve the resulting 4-(difluoromethoxy)-2-nitroaniline in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 wt%).
-
Subject the mixture to hydrogenation (using a hydrogen-filled balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through celite to remove the catalyst, and wash the celite with the solvent.
-
Evaporate the solvent from the filtrate to obtain this compound.
Logical Relationships in Synthesis
The following diagram illustrates the logical progression and the key transformations involved in the synthesis.
Figure 2: Logical flow of the key chemical transformations in the synthesis.
References
Applications of 4-(Difluoromethoxy)benzene-1,2-diamine in Medicinal Chemistry: A Detailed Overview
Introduction
4-(Difluoromethoxy)benzene-1,2-diamine is a key building block in medicinal chemistry, primarily utilized in the synthesis of heterocyclic compounds, most notably benzimidazoles. The presence of the difluoromethoxy group is of particular significance as it can enhance the metabolic stability and membrane permeability of drug candidates. This fluorinated moiety also modulates the lipophilicity and hydrogen bond donating capacity of the molecule, properties that are critical for optimizing drug-target interactions. This document provides a detailed account of the applications of this compound in the development of therapeutic agents, complete with experimental protocols and biological activity data.
Key Applications in Drug Discovery
Derivatives of this compound have been investigated for a range of therapeutic applications, including as proton pump inhibitors, antimicrobial agents, and anticancer agents. The versatile nature of the diamine allows for the construction of a diverse library of compounds with varied biological activities.
Proton Pump Inhibitors: The Synthesis of Pantoprazole
One of the most prominent applications of this compound is as a crucial intermediate in the synthesis of Pantoprazole, a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. The diamine is a precursor to the core benzimidazole scaffold of Pantoprazole.
Signaling Pathway of Proton Pump Inhibitors
Proton pump inhibitors like Pantoprazole act by irreversibly blocking the H+/K+ ATPase (proton pump) in gastric parietal cells. This inhibition prevents the final step in gastric acid secretion, leading to a reduction in stomach acidity.
Application Notes and Protocols: Synthesis of Benzimidazoles using 4-(Difluoromethoxy)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and a summary of the synthetic applications of 4-(difluoromethoxy)benzene-1,2-diamine in the preparation of novel benzimidazole derivatives. The incorporation of the difluoromethoxy group is a key strategy in modern drug design, often enhancing metabolic stability and membrane permeability. Benzimidazole scaffolds are prevalent in a wide range of biologically active compounds, including antimicrobial, anticancer, and antiviral agents.
Introduction
This compound is a valuable building block for the synthesis of 5-(difluoromethoxy)-substituted benzimidazoles. The benzimidazole core is a privileged structure in medicinal chemistry, and the addition of a difluoromethoxy group can significantly modulate the physicochemical and pharmacokinetic properties of the final compounds. This document outlines key synthetic methodologies for the preparation of various benzimidazole derivatives from this diamine, along with their potential applications in drug discovery.
Synthesis of 5-(Difluoromethoxy)-Substituted Benzimidazoles
The primary synthetic route to 5-(difluoromethoxy)-substituted benzimidazoles involves the condensation of this compound with various electrophilic partners, such as aldehydes, carboxylic acids, or carbon disulfide. The electron-withdrawing nature of the difluoromethoxy group can reduce the nucleophilicity of the amino groups, potentially requiring specific reaction conditions for efficient cyclization.
General Synthetic Workflow
The synthesis of 2-substituted-5-(difluoromethoxy)-1H-benzimidazoles typically follows a one-pot condensation reaction. The general workflow involves the reaction of this compound with an appropriate aldehyde or carboxylic acid, often in the presence of a catalyst and/or an oxidizing agent, to facilitate the cyclization and subsequent aromatization to the benzimidazole ring system.
Caption: General workflow for the synthesis of 2-substituted-5-(difluoromethoxy)-1H-benzimidazoles.
Experimental Protocols
Protocol 1: Synthesis of 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole
This protocol details the synthesis of a key intermediate for the proton pump inhibitor, pantoprazole.[1][2][3]
Reaction Scheme:
This compound + Carbon Disulfide → 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole
Materials:
-
This compound
-
Carbon Disulfide (CS₂)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Water
-
Sulfuric Acid, Hydrochloric Acid, or Phosphoric Acid for pH adjustment
-
Activated Carbon
Procedure:
-
In a suitable reaction vessel equipped with a stirrer and condenser, dissolve sodium hydroxide in water.
-
Add this compound to the alkaline solution and stir.
-
Heat the mixture to the desired condensation temperature (e.g., 30-40°C).
-
Slowly add carbon disulfide dropwise while maintaining the temperature.
-
After the addition is complete, maintain the reaction at the condensation temperature for a set period (e.g., 3-6 hours).
-
Increase the temperature to induce cyclization (e.g., 60-90°C) and maintain for another period (e.g., 1-6 hours).
-
After cyclization is complete, add activated carbon to decolorize the solution.
-
Filter the hot solution and cool the filtrate.
-
Acidify the filtrate with an acid (e.g., sulfuric acid) to a pH of 5-6 to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole.
Quantitative Data Summary:
| Parameter | Embodiment 1[1] | Embodiment 2[1] | Embodiment 3[1] |
| Condensation Temp. | 30-40°C | 40-45°C | 40-45°C |
| Condensation Time | 6 hours | 3 hours | 3 hours |
| Cyclization Temp. | 60-70°C | 80-90°C | 80-90°C |
| Cyclization Time | 6 hours | 1 hour | 3 hours |
| Acid for pH Adjust. | Sulfuric Acid | Hydrochloric Acid | Phosphoric Acid |
| Final pH | 5-6 | 5 | 5 |
| Yield | 95.4% | 107.5% | 108.6% |
Protocol 2: General Synthesis of 2-Aryl-5-(substituted)-1H-benzimidazoles
Reaction Scheme:
Substituted o-phenylenediamine + Aromatic Aldehyde → 2-Aryl-5-(substituted)-1H-benzimidazole
Materials:
-
This compound
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Sodium Metabisulfite (Na₂S₂O₅)
-
Ethanol
-
Water
Procedure:
-
To a solution of ethanol and water (e.g., 9:1 v/v), add this compound, the desired substituted benzaldehyde, and sodium metabisulfite.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 2 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture.
-
Concentrate the filtrate under vacuum.
-
Wash the resulting solid residue with water and then with n-hexane.
-
Dry the product under reduced pressure.
Expected Characterization of a Representative Product (2-(4-Chlorophenyl)-1H-benzimidazole): [5]
-
Appearance: Yellow crystals
-
Melting Point: Specific data for the 5-difluoromethoxy analog is not available. The unsubstituted analog melts at a range that would be determined experimentally.
-
¹H NMR: Expected signals would correspond to the protons of the benzimidazole core and the substituted phenyl ring.
-
IR: Characteristic peaks for N-H, C=N, and aromatic C-H stretching.
Applications in Drug Discovery
Benzimidazole derivatives are known to possess a wide range of biological activities. The introduction of a difluoromethoxy group is anticipated to enhance these properties.
Antimicrobial Activity
Fluorinated benzimidazoles have shown promising antibacterial and antifungal activities.[6] The presence of an electron-withdrawing fluorine-containing group can increase the antimicrobial efficacy.[6] While specific MIC values for 5-(difluoromethoxy) derivatives are not extensively reported, related fluorinated benzimidazoles have demonstrated potent activity. For instance, 2-(m-fluorophenyl)-benzimidazole derivatives have shown MIC values as low as 7.81 µg/mL against B. subtilis and 31.25 µg/mL against Gram-negative bacteria.[6]
Table of Antimicrobial Activity for Related Fluorinated Benzimidazoles: [6][7]
| Compound | Organism | MIC (µg/mL) |
| 2-(m-fluorophenyl)-benzimidazole | B. subtilis | 7.81 |
| 2-(m-fluorophenyl)-6-methyl-benzimidazole | Gram-negative bacteria | 31.25 |
| Benzimidazole-triazole derivative (63a) | MRSA | 16 |
| Benzimidazole-triazole derivative (63a) | E. coli | 4 |
Kinase Inhibitory Activity
Benzimidazole derivatives are recognized as potent kinase inhibitors, a class of drugs that can interfere with the signaling pathways that control cell growth and proliferation, making them valuable in cancer therapy.[8][9] While specific IC₅₀ values for 5-(difluoromethoxy) benzimidazoles are not detailed in the provided search results, related 2-difluoromethylbenzimidazole derivatives have shown potent inhibitory activity against PI3Kα with IC₅₀ values in the nanomolar range (e.g., 22.8 nM and 33.6 nM).[10]
Potential Kinase Inhibition Signaling Pathway:
Caption: Potential inhibition of the PI3K/AKT signaling pathway by 5-(difluoromethoxy)-benzimidazole derivatives.
Conclusion
This compound serves as a versatile precursor for the synthesis of a variety of 5-(difluoromethoxy)-substituted benzimidazoles. The protocols outlined provide a foundation for the preparation of these compounds. The resulting benzimidazole derivatives are promising candidates for further investigation as antimicrobial and anticancer agents due to the favorable properties conferred by the difluoromethoxy group and the inherent biological activity of the benzimidazole scaffold. Further research is warranted to fully explore the therapeutic potential and mechanisms of action of this class of compounds.
References
- 1. Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Eureka | Patsnap [eureka.patsnap.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. CN103539746A - Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Google Patents [patents.google.com]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Derivatization of 4-(Difluoromethoxy)benzene-1,2-diamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Difluoromethoxy)benzene-1,2-diamine is a key synthetic intermediate in the development of pharmaceuticals and functional materials. The vicinal diamine groups serve as a versatile platform for constructing a variety of heterocyclic scaffolds, while the difluoromethoxy moiety often imparts favorable pharmacokinetic properties, such as enhanced metabolic stability and membrane permeability. This document provides detailed application notes and experimental protocols for the derivatization of this compound, with a focus on the synthesis of biologically relevant benzimidazoles and quinoxalines.
Key Derivatization Strategies
The primary derivatization techniques for this compound leverage the nucleophilicity of the two amino groups. The most common strategies involve condensation and cyclization reactions to form stable heterocyclic ring systems.
-
Benzimidazole Formation: Reaction with aldehydes, carboxylic acids, or their derivatives leads to the formation of the benzimidazole core. This scaffold is present in numerous FDA-approved drugs.
-
Quinoxaline Synthesis: Condensation with 1,2-dicarbonyl compounds yields quinoxalines, another class of heterocycles with a broad range of pharmacological activities.
-
Amide and Imine Formation: Acylation with acid chlorides or anhydrides, or condensation with aldehydes and ketones, can be used to synthesize amide and imine derivatives, which can serve as intermediates for further functionalization.
Application Note: Synthesis of Benzimidazole Derivatives
The synthesis of 5-(difluoromethoxy)benzimidazoles is a particularly important application, as this core is found in potent therapeutic agents. A notable example is the synthesis of a key intermediate for the proton pump inhibitor, pantoprazole.
Synthesis of 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole
This derivative is a crucial precursor for pantoprazole. The reaction involves a one-pot condensation and cyclization of this compound with carbon disulfide.
Table 1: Reaction Conditions for the Synthesis of 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole
| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Carbon Disulfide | NaOH/KOH | Water | 25-35 then 60-70 | 6 then 6 | 95.4 | [1][2] |
| Carbon Disulfide | NaOH/KOH | Water | 35-45 then 80-90 | 3 then 1 | 107.5 | [1] |
| Carbon Disulfide | NaOH/KOH | Water | 35-45 then 80-90 | 3 then 3 | 108.6 | [1] |
Protocol 1: Synthesis of 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole
Materials:
-
This compound
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Deionized water
-
Phosphoric acid (H₃PO₄) or other suitable acid for neutralization
-
Activated carbon (optional)
Procedure:
-
In a well-ventilated fume hood, dissolve this compound and the alkali (NaOH or KOH) in water in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Cool the reaction mixture to the desired temperature (e.g., 35-45°C) using a water bath.
-
Slowly add carbon disulfide dropwise to the stirred solution over a period of time, ensuring the temperature is maintained.
-
After the addition is complete, continue stirring at the same temperature for 3 hours.
-
Gradually heat the reaction mixture to 80-90°C and maintain this temperature for an additional 3 hours to facilitate cyclization.
-
Cool the reaction mixture and, if necessary, add activated carbon and stir for 15-30 minutes to decolorize the solution.
-
Filter the mixture to remove any solid impurities.
-
Carefully adjust the pH of the filtrate to approximately 5 with phosphoric acid to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold deionized water and dry under vacuum to yield 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole.[1]
Application Note: Synthesis of Quinoxaline Derivatives
Quinoxalines are prevalent scaffolds in medicinal chemistry, exhibiting a wide array of biological activities including anticancer, antiviral, and antibacterial properties.[3][4][5] The general synthesis involves the condensation of this compound with a 1,2-dicarbonyl compound.
Table 2: General Conditions for Quinoxaline Synthesis from o-Phenylenediamines
| 1,2-Dicarbonyl Compound | Catalyst | Solvent | Temperature | Time | Yield (%) |
| Benzil | Ammonium heptamolybdate | EtOH/H₂O (3:1) | Room Temp. | 10 min | 98 |
| Benzil | Phenol (20 mol%) | EtOH/H₂O (7:3) | Room Temp. | 30 min | 95 |
| Benzil | Alumina-supported heteropolyoxometalate | Toluene | Room Temp. | 2 h | 92 |
Protocol 2: General Procedure for the Synthesis of 6-(Difluoromethoxy)quinoxalines
Materials:
-
This compound
-
1,2-Dicarbonyl compound (e.g., benzil)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1 mmol) and this compound (1 mmol) in a mixture of ethanol and water (e.g., 7:3 v/v, 10 mL).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add water (20 mL) to the mixture and continue stirring for 30 minutes to induce crystallization.
-
Collect the crystalline product by filtration.
-
Wash the product with cold water and dry.
-
If necessary, the product can be further purified by recrystallization from hot ethanol.[[“]]
Signaling Pathway: Mechanism of Action of a Key Derivative
As previously noted, a derivative of this compound is a precursor to the proton pump inhibitor (PPI) pantoprazole. PPIs act by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in the parietal cells of the stomach, thereby reducing gastric acid secretion.[[“]][7][8][9][10]
Caption: Mechanism of gastric acid secretion and inhibition by pantoprazole.
Experimental Workflows
The general laboratory workflows for the synthesis of benzimidazole and quinoxaline derivatives are outlined below.
Caption: General workflow for the synthesis of benzimidazoles.
Caption: General workflow for the synthesis of quinoxalines.
References
- 1. Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN103539746A - Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pantoprazole Mechanism Of Action - Consensus Academic Search Engine [consensus.app]
- 7. go.drugbank.com [go.drugbank.com]
- 8. droracle.ai [droracle.ai]
- 9. droracle.ai [droracle.ai]
- 10. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note and Protocol for the Reduction of 4-(difluoromethoxy)nitrobenzene
Abstract
This document provides detailed protocols for the chemical reduction of 4-(difluoromethoxy)nitrobenzene to the corresponding aniline, 4-(difluoromethoxy)aniline. This transformation is a critical step in the synthesis of various pharmaceuticals and agrochemicals.[1] The protocols described herein include catalytic hydrogenation and chemical reduction methods, with a focus on providing reproducible experimental procedures and comparative data to aid researchers in selecting the most suitable method for their application.
Introduction
4-(difluoromethoxy)aniline is a valuable intermediate in organic synthesis, particularly in the development of new drug candidates and agricultural products.[1] The primary synthetic route to this aniline derivative involves the reduction of the nitro group of 4-(difluoromethoxy)nitrobenzene. The efficiency and selectivity of this reduction are paramount for the overall success of the synthetic sequence. This application note details various established methods for this conversion, presenting them in a clear and actionable format for researchers, scientists, and drug development professionals.
Reaction Scheme
The general reaction for the reduction of 4-(difluoromethoxy)nitrobenzene to 4-(difluoromethoxy)aniline is depicted below:
Scheme 1: Reduction of 4-(difluoromethoxy)nitrobenzene
O₂N-C₆H₄-OCHF₂ → H₂N-C₆H₄-OCHF₂
Comparative Data of Reduction Protocols
The following table summarizes various reported methods for the reduction of 4-(difluoromethoxy)nitrobenzene, allowing for a direct comparison of their key parameters.
| Protocol ID | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity/Selectivity | Reference |
| P1 | H₂ gas, Palladium on Carbon (Pd/C) | Ethanol | Room Temperature | 4-8 h | >95 | High | General knowledge[2][3] |
| P2 | Hydrazine hydrate, Fe₂O₃/Activated Carbon | Water | 80-100 | 2-4 h | High | High | Patent CN103819349A[4] |
| P3 | Iron (Fe) powder, Acetic Acid | Ethanol/Water | Reflux | 3-6 h | 85-95 | Good | General knowledge[3] |
| P4 | Tin(II) chloride (SnCl₂) | Ethanol | Reflux | 2-5 h | 90-98 | High | General knowledge[2] |
Detailed Experimental Protocols
This protocol is adapted from a patented procedure and is highlighted for its high yield and use of less hazardous reagents compared to some traditional methods.[2][4]
Materials:
-
4-(difluoromethoxy)nitrobenzene
-
Hydrazine hydrate (80% solution)
-
Ferric oxide (Fe₂O₃)
-
Activated carbon
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(difluoromethoxy)nitrobenzene (18.9 g, 0.1 mol), ferric oxide (0.5 g), activated carbon (0.5 g), and deionized water (100 mL).
-
Heating: Begin stirring the mixture and heat it to 80-90 °C using a heating mantle.
-
Addition of Reducing Agent: Once the reaction temperature is reached, add hydrazine hydrate (80% solution, 12.5 g, 0.2 mol) dropwise over a period of 30 minutes. An exothermic reaction may be observed.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 95-100 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Extraction: Transfer the reaction mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 4-(difluoromethoxy)aniline can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the reduction of 4-(difluoromethoxy)nitrobenzene.
References
Analytical Methods for the Characterization of 4-(Difluoromethoxy)benzene-1,2-diamine
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(Difluoromethoxy)benzene-1,2-diamine is a key building block in the synthesis of various pharmaceuticals and agrochemicals. The presence of the difluoromethoxy group can significantly enhance the metabolic stability and membrane permeability of drug candidates. Accurate and comprehensive characterization of this intermediate is crucial to ensure the quality, purity, and identity of the final products. This document provides detailed analytical methods and protocols for the characterization of this compound using a suite of modern analytical techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₇H₈F₂N₂O[1] |
| Molecular Weight | 174.15 g/mol [1] |
| CAS Number | 172282-50-7[1] |
| Appearance | Solid or liquid[2] |
| Storage Temperature | 2-8°C, under inert atmosphere, protected from light[2] |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an essential tool for the unambiguous structural confirmation of the molecule.[3]
1. Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence.
-
¹⁹F NMR: Acquire the fluorine spectrum.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Predicted NMR Data
The following table summarizes the predicted chemical shifts (δ) and coupling constants (J) for this compound. Actual values may vary depending on the solvent and concentration.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 6.5 - 7.0 | m | - | Aromatic C-H |
| 6.5 - 7.5 | t | ²JH-F ≈ 74 | -OCHF₂ | |
| 4.5 - 5.5 | br s | - | -NH₂ | |
| ¹³C | 110 - 150 | s | - | Aromatic C |
| 115 - 120 | t | ¹JC-F ≈ 240 | -OCHF₂ | |
| ¹⁹F | -80 to -90 | d | ²JF-H ≈ 74 | -OCHF₂ |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, which helps in confirming its elemental composition.[3]
2. Experimental Protocol: Mass Spectrometry
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition:
-
Full Scan MS: Acquire a full scan mass spectrum to determine the molecular ion peak.
-
MS/MS (Tandem Mass Spectrometry): Select the molecular ion as the precursor ion and acquire the product ion spectrum to study the fragmentation pattern.
-
-
Data Analysis: Analyze the mass spectra to identify the molecular ion and characteristic fragment ions.
Expected Mass Spectrometry Data
The expected m/z values for the molecular ion and key fragments of this compound are listed below.
| m/z Value (Expected) | Ion Formula | Description |
| 174 | [C₇H₈F₂N₂O]⁺ | Molecular Ion (M⁺)[3] |
| 123 | [M - CHF₂]⁺ | Loss of the difluoromethyl radical[3] |
| 108 | [M - OCHF₂]⁺ | Loss of the difluoromethoxy radical[3] |
Chromatographic Analysis
Chromatographic techniques are vital for assessing the purity of this compound and for the separation of any potential impurities.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is typically suitable for the analysis of aromatic amines like this compound.
3. Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm), and a data acquisition and processing software.
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Prepare a standard solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
System Suitability: Inject the standard solution multiple times to ensure the system suitability parameters (e.g., retention time repeatability, peak asymmetry, and theoretical plates) are within acceptable limits.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and nitrogen) in the compound, which is a fundamental method for confirming the empirical formula.
4. Experimental Protocol: Elemental Analysis
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin capsule.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector.
-
Calculation: The percentage of each element is calculated based on the weight of the sample and the amount of each gas detected.
Theoretical Elemental Composition
| Element | Theoretical Percentage (%) |
| Carbon (C) | 48.28 |
| Hydrogen (H) | 4.63 |
| Nitrogen (N) | 16.08 |
Visualizations
Logical Workflow for Characterization
The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.
Caption: Logical workflow for the synthesis and characterization of this compound.
Experimental Workflow for HPLC Analysis
The diagram below outlines the step-by-step experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols for 4-(Difluoromethoxy)benzene-1,2-diamine in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Difluoromethoxy)benzene-1,2-diamine is an aromatic diamine monomer that holds significant potential in the synthesis of high-performance polymers. The incorporation of the difluoromethoxy (-OCHF₂) group into the polymer backbone is anticipated to impart unique properties, including enhanced thermal stability, improved solubility, and favorable dielectric characteristics.[1] This document provides an overview of the potential applications of this compound in the synthesis of polybenzimidazoles (PBIs), polyamides, and polyimides, along with generalized experimental protocols.
Potential Applications in Polymer Synthesis
The unique chemical structure of this compound, featuring a flexible ether linkage, electron-withdrawing fluorine atoms, and two reactive amine groups, makes it a promising candidate for the synthesis of various high-performance polymers.
-
Polybenzimidazoles (PBIs): The vicinal diamine functionality is ideal for the synthesis of PBIs through condensation with dicarboxylic acids or their derivatives. The resulting difluoromethoxy-substituted PBIs are expected to exhibit high thermal and oxidative stability, making them suitable for applications such as high-temperature fuel cell membranes, fire-retardant textiles, and aerospace components.
-
Polyamides: The diamine can be reacted with diacid chlorides to form polyamides. The difluoromethoxy group may enhance the solubility of these otherwise often intractable aromatic polyamides, facilitating their processing into films and fibers. These materials could find use in advanced composites and specialty engineering plastics.
-
Polyimides: Through polycondensation with aromatic dianhydrides, novel polyimides can be synthesized. The fluorine content from the difluoromethoxy group is likely to lower the dielectric constant and moisture absorption of the resulting polyimides, making them attractive for applications in microelectronics and as high-performance insulating materials.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the monomer is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₈F₂N₂O | [2] |
| Molecular Weight | 174.15 g/mol | [2] |
| Appearance | Solid | [3] |
| CAS Number | 172282-50-7 | [3] |
General Experimental Protocols
The following are generalized protocols for the synthesis of polybenzimidazoles, polyamides, and polyimides using an aromatic diamine like this compound. These protocols are illustrative and will require optimization for the specific monomer.
Polybenzimidazole (PBI) Synthesis via Polycondensation
This protocol describes a general procedure for the synthesis of a PBI from an aromatic diamine and a dicarboxylic acid in a polyphosphoric acid (PPA) medium.
Materials:
-
This compound
-
Aromatic dicarboxylic acid (e.g., Isophthalic acid, Terephthalic acid)
-
Polyphosphoric acid (PPA)
-
Phosphorus pentoxide (P₂O₅)
-
N-Methyl-2-pyrrolidone (NMP)
-
Methanol
-
Ammonium hydroxide
Procedure:
-
A mixture of PPA and P₂O₅ is heated to 140°C under a nitrogen atmosphere until a homogenous solution is obtained.
-
An equimolar amount of this compound and the dicarboxylic acid is added to the PPA/P₂O₅ mixture.
-
The reaction temperature is slowly raised to 200°C and maintained for several hours with mechanical stirring.
-
The polymerization progress can be monitored by the increase in viscosity of the solution.
-
Once the desired viscosity is achieved, the hot polymer solution is poured into a large volume of rapidly stirred water to precipitate the polymer.
-
The precipitated polymer is collected by filtration, washed extensively with water, and then with a dilute ammonium hydroxide solution to neutralize any residual acid.
-
The polymer is further washed with water until the filtrate is neutral and then with methanol.
-
The final polymer is dried in a vacuum oven at a temperature above 100°C.
Generic PBI Synthesis Workflow
Caption: Generalized workflow for Polybenzimidazole synthesis.
Polyamide Synthesis via Low-Temperature Solution Polycondensation
This protocol outlines the synthesis of a polyamide from an aromatic diamine and a diacid chloride in an aprotic polar solvent.
Materials:
-
This compound
-
Aromatic or aliphatic diacid chloride (e.g., Terephthaloyl chloride, Adipoyl chloride)
-
N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc), anhydrous
-
Lithium chloride (LiCl)
-
Pyridine
-
Methanol
Procedure:
-
This compound is dissolved in anhydrous NMP containing LiCl in a flask equipped with a mechanical stirrer and under a nitrogen atmosphere.
-
The solution is cooled to 0-5°C in an ice bath.
-
An equimolar amount of the diacid chloride, dissolved in a small amount of anhydrous NMP, is added dropwise to the cooled diamine solution with vigorous stirring. A small amount of pyridine can be added as an acid scavenger.
-
The reaction mixture is stirred at 0-5°C for a few hours and then allowed to warm to room temperature and stirred for several more hours.
-
The resulting viscous polymer solution is poured into a large volume of methanol to precipitate the polyamide.
-
The fibrous polymer is collected by filtration, washed thoroughly with methanol and water to remove unreacted monomers and salts.
-
The polyamide is dried in a vacuum oven at a temperature below its glass transition temperature.
Generic Polyamide Synthesis Workflow
Caption: Generalized workflow for Polyamide synthesis.
Polyimide Synthesis via a Two-Step Method
This protocol describes the common two-step synthesis of a polyimide, involving the formation of a poly(amic acid) intermediate followed by thermal or chemical imidization.
Materials:
-
This compound
-
Aromatic dianhydride (e.g., Pyromellitic dianhydride (PMDA), 4,4'-Oxydiphthalic anhydride (ODPA))
-
N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride
-
Pyridine
Procedure:
Step 1: Poly(amic acid) Synthesis
-
In a dry flask under a nitrogen atmosphere, this compound is dissolved in anhydrous NMP.
-
An equimolar amount of the aromatic dianhydride is added portion-wise to the stirred diamine solution at room temperature.
-
The reaction is continued for several hours at room temperature, resulting in a viscous poly(amic acid) solution.
Step 2: Imidization
-
Thermal Imidization:
-
The poly(amic acid) solution is cast onto a glass plate to form a thin film.
-
The film is heated in a programmable oven under a nitrogen atmosphere with a staged heating profile, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect cyclodehydration.
-
-
Chemical Imidization:
-
A mixture of acetic anhydride and pyridine is added to the poly(amic acid) solution.
-
The mixture is stirred at room temperature for several hours.
-
The resulting polyimide is precipitated in methanol, collected by filtration, washed, and dried.
-
Generic Polyimide Synthesis Workflow
Caption: Generalized two-step workflow for Polyimide synthesis.
Expected Polymer Properties (Based on Analogous Fluorinated Polymers)
While specific data for polymers derived from this compound is unavailable, the properties of other fluorinated high-performance polymers can provide an indication of the expected performance characteristics.
Anticipated Properties of Difluoromethoxy-Containing Polybenzimidazoles
| Property | Expected Range |
| Glass Transition Temperature (Tg) | > 300 °C |
| Decomposition Temperature (TGA, 5% wt. loss) | > 450 °C |
| Tensile Strength | 80 - 150 MPa |
| Solubility | Improved solubility in polar aprotic solvents |
Anticipated Properties of Difluoromethoxy-Containing Polyamides
| Property | Expected Range |
| Glass Transition Temperature (Tg) | 200 - 300 °C |
| Decomposition Temperature (TGA, 5% wt. loss) | > 400 °C |
| Tensile Strength | 70 - 120 MPa |
| Dielectric Constant | < 3.0 |
Anticipated Properties of Difluoromethoxy-Containing Polyimides
| Property | Expected Range |
| Glass Transition Temperature (Tg) | 250 - 350 °C |
| Decomposition Temperature (TGA, 5% wt. loss) | > 500 °C |
| Tensile Strength | 80 - 130 MPa |
| Dielectric Constant | 2.5 - 3.5 |
| Water Absorption | < 1% |
Safety Precautions
-
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
All polymer synthesis reactions should be carried out in a well-ventilated fume hood.
-
The hazards of all chemicals used should be reviewed from their respective Safety Data Sheets (SDS) before commencing any experimental work. This compound is classified as harmful if swallowed, in contact with skin, and if inhaled, and causes serious eye damage.[2]
-
High-temperature reactions require appropriate shielding and temperature control.
Conclusion
This compound represents a valuable, yet largely unexplored, monomer for the synthesis of advanced polymers. The presence of the difluoromethoxy group is expected to confer desirable properties such as high thermal stability, improved processability, and low dielectric constants to the resulting polybenzimidazoles, polyamides, and polyimides. The generalized protocols and expected property ranges provided in these application notes serve as a foundation for researchers to begin exploring the potential of this promising monomer in various fields of materials science and drug development. Further research is necessary to establish specific synthesis conditions and to fully characterize the properties of these novel polymers.
References
Application Notes and Protocols for the Large-Scale Synthesis of 4-(Difluoromethoxy)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 4-(Difluoromethoxy)benzene-1,2-diamine, a key intermediate in the preparation of various pharmaceuticals, including proton pump inhibitors like Pantoprazole.[1][2] The synthesis is a multi-step process that can be optimized for industrial production.
Overview of Synthetic Strategies
The most common and industrially scalable synthesis of this compound commences with the readily available precursor, 4-nitrophenol.[3][4] The overall strategy involves the introduction of the difluoromethoxy group, followed by nitration and subsequent reduction of the nitro groups to form the final diamine product. An alternative pathway involves the direct nitration of 4-(difluoromethoxy)aniline, followed by reduction.
Key Synthetic Pathways
Two primary pathways for the synthesis are outlined below. Both routes converge on the key intermediate, 4-(difluoromethoxy)-2-nitroaniline, which is then reduced to the final product.
Pathway 1: Synthesis starting from 4-Nitrophenol
This is a widely referenced and industrially viable route.[3][4]
-
Difluoromethylation of 4-Nitrophenol: 4-Nitrophenol is first converted to its sodium salt, which then reacts with a difluoromethylating agent like monochlorodifluoromethane (CHClF₂) to yield 1-(difluoromethoxy)-4-nitrobenzene.[4][5]
-
Nitration: The resulting 1-(difluoromethoxy)-4-nitrobenzene is nitrated to introduce a second nitro group, yielding 1-(difluoromethoxy)-2,4-dinitrobenzene.
-
Selective Reduction: A selective reduction of one nitro group of 1-(difluoromethoxy)-2,4-dinitrobenzene gives 4-(difluoromethoxy)-2-nitroaniline.
-
Final Reduction: The remaining nitro group of 4-(difluoromethoxy)-2-nitroaniline is reduced to afford this compound.[6]
Pathway 2: Synthesis starting from 4-(Difluoromethoxy)aniline
This pathway offers a more direct nitration step.
-
Nitration of 4-(Difluoromethoxy)aniline: 4-(Difluoromethoxy)aniline is directly nitrated to yield 4-(difluoromethoxy)-2-nitroaniline.[4] To control regioselectivity, the amine group may first be protected (e.g., by acetylation) before nitration, followed by deprotection.[4]
-
Reduction: The resulting 4-(difluoromethoxy)-2-nitroaniline is then reduced to the final product, this compound.[4]
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound.
Protocol 1: Synthesis of 1-(Difluoromethoxy)-4-nitrobenzene from 4-Nitrophenol
This protocol is based on a Williamson ether synthesis-type reaction.[4]
Materials:
-
4-Nitrophenol
-
Sodium Hydroxide (NaOH)
-
Monochlorodifluoromethane (CHClF₂)
-
Solvent (e.g., Dimethylformamide - DMF)
Procedure:
-
In a suitable reaction vessel, dissolve 4-nitrophenol in the solvent.
-
Add sodium hydroxide to the solution to form sodium 4-nitrophenolate in situ.[3]
-
Under controlled temperature and pressure, introduce monochlorodifluoromethane into the reaction mixture.
-
Maintain the reaction until completion, monitoring by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, quench the reaction and extract the product into an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain 1-(difluoromethoxy)-4-nitrobenzene.
Protocol 2: Synthesis of 4-(Difluoromethoxy)-2-nitroaniline
This protocol describes the nitration of an aniline derivative.
Materials:
-
4-(Difluoromethoxy)aniline (or its N-acetylated derivative)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
Procedure:
-
Cool a mixture of concentrated sulfuric acid to 0-5 °C.
-
Slowly add 4-(difluoromethoxy)aniline (or its protected form) to the cooled acid, maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid at a low temperature.
-
Add the nitrating mixture dropwise to the solution of the aniline derivative, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature until completion.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-(difluoromethoxy)-2-nitroaniline. If an acetyl-protected aniline was used, a subsequent deprotection step is required.[4]
Protocol 3: Large-Scale Reduction of 4-(Difluoromethoxy)-2-nitroaniline
This protocol details the final reduction step to yield the target diamine, a method noted for its high yield and suitability for industrial production.[5][6]
Materials:
-
4-(Difluoromethoxy)-2-nitroaniline
-
Iron (III) oxide (Fe₂O₃)
-
Activated Carbon
-
Hydrazine Hydrate (N₂H₄·H₂O)
-
Water
Procedure:
-
To a reaction vessel, add 4-(difluoromethoxy)-2-nitroaniline, water, iron (III) oxide, and activated carbon.[5]
-
Heat the mixture to a specified temperature (e.g., 80-100 °C).
-
Slowly add hydrazine hydrate to the heated mixture. An exothermic reaction will occur, which should be controlled by the rate of addition.
-
After the addition is complete, maintain the reaction at an elevated temperature for a set period to ensure complete conversion.
-
Monitor the reaction progress by a suitable analytical method.
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
Extract the product from the filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous salt, and concentrate under reduced pressure to yield this compound.
Data Presentation
| Reaction Step | Starting Material | Product | Typical Yield | Reported Purity | Reference |
| Difluoromethylation & Reduction | 4-Nitrophenol | 4-(Difluoromethoxy)aniline | ~90% (overall for two steps) | >98.5% | [5] |
| Reduction of Nitroaniline | 4-(Difluoromethoxy)-2-nitroaniline | This compound | High | High | [6] |
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the large-scale synthesis of this compound starting from 4-nitrophenol.
Caption: Synthetic workflow for this compound.
Alternative Synthesis Pathway
The diagram below outlines an alternative synthetic route, which may be advantageous in certain manufacturing contexts.
Caption: Alternative synthesis of this compound.
References
- 1. 4-Difluoromethoxy-2-nitro-aniline | 97963-76-3 [chemicalbook.com]
- 2. This compound | C7H8F2N2O | CID 15158201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 172282-50-7 | Benchchem [benchchem.com]
- 4. 4-(Difluoromethoxy)-2-nitroaniline | 97963-76-3 | Benchchem [benchchem.com]
- 5. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 6. Buy 4-(Difluoromethoxy)-2-nitroaniline | 97963-76-3 [smolecule.com]
Application Notes and Protocols: 4-(Difluoromethoxy)benzene-1,2-diamine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-(difluoromethoxy)benzene-1,2-diamine, a key intermediate in the synthesis of various pharmaceuticals, with a focus on the proton pump inhibitor, Pantoprazole. This document outlines detailed synthetic protocols, quantitative data, and the mechanism of action of the final drug product.
Introduction
This compound is an aromatic diamine containing a difluoromethoxy group. This functional group is of particular interest in medicinal chemistry as it can enhance metabolic stability and improve membrane permeability of drug candidates. The vicinal diamine functionality serves as a versatile precursor for the synthesis of heterocyclic compounds, most notably benzimidazoles, which form the core structure of many biologically active molecules. One of the most prominent applications of this intermediate is in the production of Pantoprazole, a widely used medication for the treatment of acid-related gastrointestinal disorders.
Synthetic Pathways and Protocols
The synthesis of pharmaceuticals using this compound typically involves a multi-step process. The following sections detail the synthesis of the intermediate itself, followed by its conversion to a key benzimidazole derivative and subsequently to the active pharmaceutical ingredient, Pantoprazole.
Synthesis of this compound
The industrial synthesis of this compound generally starts from 4-hydroxy acetanilide and proceeds through nitration, hydrolysis, and reduction steps.
Experimental Protocol: Synthesis of [4-(Difluoromethoxy)-2-nitrophenyl]amine
-
Nitration: Take the organic layer containing N-[4-(difluoromethoxy)phenyl]acetamide and wash it with water (pH=2) for 30 minutes. Separate the organic layer.
-
Add 1.5 g of 98% H₂SO₄ and stir at 30-35°C for 30 minutes.
-
Cool the mixture to 20-25°C.
-
Add 34.8 g of fuming nitric acid dropwise over 2-3 hours, maintaining the temperature at 20-25°C.
-
Stir the reaction mass at 20-25°C for 2 hours. Monitor the reaction by TLC (Toluene:Ethyl acetate, 60:40).
-
Separate the layers by adding 44 ml of water. Extract the aqueous layer twice with 25 ml of dichloromethane.
-
Combine the organic layers and neutralize with a 20% NaOH solution. Separate the organic layer for the next step.
-
Hydrolysis: Take the organic layer containing N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide in a round-bottom flask with 100 ml of methanol.
-
Add a 50% NaOH solution (16.0 g in 32 ml of water).
-
Reflux the reaction mass for 3 hours. Monitor the reaction by TLC (Toluene, 100).
-
Cool the reaction mass to room temperature. The resulting organic layer containing [4-(difluoromethoxy)-2-nitrophenyl]amine is used directly in the subsequent reduction step.
Experimental Protocol: Synthesis of this compound (Reduction)
-
Take the organic layer containing [4-(difluoromethoxy)-2-nitrophenyl]amine in a round-bottom flask.
-
Make the solution alkaline by adding a 50% NaOH solution.
-
Add 0.88 g of Raney Nickel catalyst.
-
Slowly add hydrazine hydrate while circulating chilled water in the condenser.
-
The resulting product, this compound, can be further purified by standard methods if required.
Synthesis of 5-(Difluoromethoxy)-1H-benzo[d]imidazole-2-thiol
This intermediate is a crucial building block for Pantoprazole and is synthesized from this compound.
Experimental Protocol: Synthesis of 5-(Difluoromethoxy)-1H-benzo[d]imidazole-2-thiol [1][2]
-
In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve 6.6 g of sodium carbonate in 20 g of tap water.
-
After slight cooling, add 34.8 g of this compound and stir for 20 minutes.
-
Heat the mixture to 30°C and add 20 g of carbon disulfide dropwise at 25-35°C.
-
After the addition is complete, maintain the temperature at 30-40°C for 6 hours for condensation.
-
Increase the temperature to 60-70°C and maintain for another 6 hours to complete cyclization.
-
Add activated carbon for decolorization and filter.
-
Adjust the pH of the filtrate to 5-6 with sulfuric acid.
-
Filter the precipitate, wash with water, and dry to obtain 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol.
| Reaction Step | Starting Material | Product | Yield | Reference |
| Cyclization of this compound with carbon disulfide | This compound | 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol | 95.4% | [1] |
| Alternative Cyclization | This compound | 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol | 107.5% | [2] |
Note: Yields can vary based on reaction conditions and scale. The yield greater than 100% reported in one patent is likely due to residual solvent or impurities and should be interpreted with caution.
Synthesis of Pantoprazole Sodium
Pantoprazole is synthesized by the condensation of 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, followed by oxidation.
Experimental Protocol: One-Pot Synthesis of Pantoprazole Sodium [3][4]
-
Condensation: In a suitable reactor, combine 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol and 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in an organic solvent system (e.g., dichloromethane) in the presence of a phase transfer catalyst.
-
Oxidation: After the condensation is complete, cool the reaction mixture to 0-5°C.
-
Add a 3.5% aqueous sodium hypochlorite solution containing sodium hydroxide to the reaction mass while maintaining the temperature at 5-8°C for approximately 6 hours.
-
After the reaction is complete, cool the mixture to 0-5°C.
-
Filter the resulting solid, wash with cold acetone, and dry under vacuum to yield Pantoprazole sodium.
| Reaction Step | Starting Material | Product | Yield | Reference |
| Condensation and Oxidation (One-Pot) | 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol & 2-chloromethyl-3,4-dimethoxypyridine HCl | Pantoprazole Sodium | 83% | [3] |
| Coupling in Water | 2-chloromethyl-3,4-dimethoxypyridine HCl & 5-(difluoromethoxy)-1H-benzimidazole-2-thiol | Pantoprazole Sulfide | 99.8% | [4] |
| Overall Yield (to Pantoprazole Sodium) | 5-difluoromethoxy-2-mercapto-1H-benzimidazole | Pantoprazole Sodium | 77.2% | [5] |
Mechanism of Action: Pantoprazole
Pantoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[6][7][8] Its mechanism of action involves the irreversible inhibition of the H⁺/K⁺-ATPase (proton pump) in the gastric parietal cells.[[“]][10]
The key steps in the mechanism of action are:
-
Absorption and Accumulation: Pantoprazole is administered as an inactive prodrug. After absorption, it selectively accumulates in the acidic environment of the parietal cell canaliculi.[8]
-
Activation: In this acidic environment, Pantoprazole undergoes a proton-catalyzed conversion to its active form, a cyclic sulfenamide.[[“]]
-
Irreversible Inhibition: The active sulfenamide then forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase enzyme. This binding is irreversible and inactivates the proton pump.[7]
-
Suppression of Acid Secretion: By inhibiting the final step in the gastric acid production pathway, Pantoprazole effectively suppresses both basal and stimulated acid secretion.[7]
Because the inhibition is irreversible, acid secretion can only resume after new proton pump molecules are synthesized and integrated into the cell membrane. This accounts for the prolonged duration of action of Pantoprazole, which lasts for more than 24 hours.[7]
Conclusion
This compound is a valuable intermediate for the synthesis of pharmaceuticals, particularly benzimidazole-based drugs like Pantoprazole. The synthetic routes are well-established, offering high yields of the final product. The incorporation of the difluoromethoxy group contributes to the favorable pharmacokinetic properties of the resulting drugs. Understanding the detailed synthetic protocols and the mechanism of action is crucial for researchers and professionals involved in drug development and manufacturing.
References
- 1. 172282-50-7|this compound| Ambeed [ambeed.com]
- 2. Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Eureka | Patsnap [eureka.patsnap.com]
- 3. WO2006064249A2 - Process for the preparation of pantoprazole sodium - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of pantoprazole sodium [journal11.magtechjournal.com]
- 6. Pantoprazole - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. droracle.ai [droracle.ai]
- 9. Pantoprazole Mechanism Of Action - Consensus Academic Search Engine [consensus.app]
- 10. Pantoprazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Difluoromethoxy)benzene-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(difluoromethoxy)benzene-1,2-diamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction step.
Step 1: Difluoromethoxylation of 4-Nitrophenol
Issue 1.1: Low Yield of 4-(Difluoromethoxy)nitrobenzene
| Potential Cause | Recommended Solution |
| Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time. For difluoromethoxylation using chlorodifluoromethane, ensure a continuous flow or sufficient pressure of the gas. |
| Base inefficiency: The chosen base (e.g., NaOH, K₂CO₃) may not be strong enough or used in insufficient quantity to effectively deprotonate the phenol. | Ensure the base is anhydrous and used in stoichiometric excess. For challenging reactions, consider using a stronger base or a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance the nucleophilicity of the phenoxide.[1] |
| Decomposition of difluorocarbene precursor: The reagent used to generate difluorocarbene (e.g., sodium chlorodifluoroacetate) may be decomposing before reacting with the phenoxide. | Control the reaction temperature carefully. Add the difluorocarbene precursor portion-wise to maintain a low, steady concentration. |
| Side reactions: Formation of byproducts due to the reactivity of the nitro group or the aromatic ring. | Optimize reaction conditions to favor O-alkylation. Lowering the temperature may reduce the rate of side reactions. |
Issue 1.2: Formation of Impurities
| Potential Cause | Recommended Solution |
| Unreacted 4-nitrophenol: Incomplete conversion of the starting material. | Follow the recommendations in Issue 1.1 to drive the reaction to completion. Unreacted 4-nitrophenol can often be removed by an aqueous base wash during workup. |
| Over-alkylation or side products: Reaction at other positions on the aromatic ring or with the nitro group. | Modify reaction conditions as described in Issue 1.1. Purification by column chromatography or recrystallization may be necessary. |
| Hydrolysis of the difluoromethoxy group: This can occur under harsh acidic or basic conditions during workup. | Maintain neutral or mildly basic conditions during the workup process. Avoid prolonged exposure to strong acids or bases. |
Step 2: Reduction of 4-(Difluoromethoxy)nitrobenzene
Issue 2.1: Incomplete Reduction to the Amine
| Potential Cause | Recommended Solution |
| Catalyst deactivation: The catalyst (e.g., Pd/C, Raney Nickel) may be poisoned by impurities in the substrate or solvent. | Ensure the starting material and solvent are of high purity. If catalyst poisoning is suspected, increase the catalyst loading or use a fresh batch of catalyst. Certain functional groups can act as catalyst poisons; choose a reduction method compatible with your substrate. |
| Insufficient reducing agent: The amount of reducing agent (e.g., hydrazine hydrate, hydrogen gas) may be inadequate for complete conversion. | Use a stoichiometric excess of the reducing agent. For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring to facilitate gas-liquid mass transfer. |
| Low reaction temperature: The reaction may be too slow at the current temperature. | Gradually increase the reaction temperature while monitoring the progress by TLC. For reductions with hydrazine hydrate, refluxing in a suitable solvent is often effective.[2][3][4] |
Issue 2.2: Formation of Byproducts (e.g., Azo, Azoxy, Hydroxylamine Compounds)
| Potential Cause | Recommended Solution |
| Over-reduction or side reactions: These are common with certain reducing agents, especially metal hydrides when used for aromatic nitro reduction.[5] | Choose a more selective reducing agent. Catalytic hydrogenation is often preferred for clean reductions. When using metals like iron or zinc, careful control of pH and temperature is crucial.[6][7] |
| Reaction with hydrazine: Hydrazine can sometimes form hydrazone byproducts. | Optimize the reaction conditions (e.g., temperature, catalyst) to favor the complete reduction to the amine. |
| Purification challenges: Co-elution of byproducts with the desired diamine during chromatography. | Consider derivatization of the diamine to facilitate purification, followed by deprotection. Alternatively, recrystallization from a carefully selected solvent system can be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely used method involves a two-step synthesis starting from 4-nitrophenol. The first step is the difluoromethoxylation of 4-nitrophenol to yield 4-(difluoromethoxy)nitrobenzene. This is followed by the reduction of the nitro group to an amine, which is then followed by the introduction and subsequent reduction of a second nitro group or a similar strategy to introduce the second amino group. A common industrial method involves the catalytic reduction of 4-(difluoromethoxy)nitrobenzene using hydrazine hydrate in the presence of iron oxide and activated carbon.[8][9]
Q2: What are the key parameters to control during the difluoromethoxylation step?
A2: The critical parameters include temperature, the choice and amount of base, the difluoromethoxylation reagent, and the reaction time. The temperature needs to be high enough to promote the reaction but not so high as to cause decomposition of the reagents or products. The base must be strong enough to deprotonate the phenol, and a phase-transfer catalyst can be beneficial.
Q3: Which method is best for the reduction of the nitro group in 4-(difluoromethoxy)nitrobenzene?
A3: The "best" method depends on the scale of the reaction, available equipment, and desired purity.
-
Catalytic Hydrogenation (e.g., Pd/C, H₂): This method is generally clean and high-yielding but requires specialized equipment for handling hydrogen gas.[5][10]
-
Transfer Hydrogenation (e.g., Pd/C, hydrazine hydrate): This is a safer alternative to using hydrogen gas and is highly effective. It is crucial to control the temperature to avoid side reactions.[3][4]
-
Metal/Acid Reduction (e.g., Fe/HCl): This is a classical and cost-effective method, but the workup can be more involved, and it may not be suitable for substrates with acid-sensitive functional groups.[6][7]
Q4: How can I purify the final product, this compound?
A4: The final product is often purified by recrystallization from a suitable solvent or solvent mixture. Column chromatography on silica gel can also be used, although the polar nature of the diamine may lead to tailing. It is important to handle the compound under an inert atmosphere as aromatic diamines can be susceptible to oxidation.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Difluoromethoxylation of 4-Nitrophenol
| Reagent | Base | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |
| Chlorodifluoromethane | NaOH | Water | Tetrabutylammonium bromide | 95-100 | 83.6 - 96.3 | [1][11] |
| Chlorodifluoromethane | K₂CO₃ | DMF | None | 100 | 77 | [11] |
| Sodium Chlorodifluoroacetate | K₂CO₃ | DMF | None | 120 | ~94 (for a similar phenol) | [12] |
Table 2: Comparison of Methods for the Reduction of Aromatic Nitro Compounds
| Reducing System | Catalyst | Solvent | Temperature | Key Advantages | Potential Issues | Reference |
| H₂ | Pd/C or PtO₂ | Various | Room Temp - Elevated | High yield, clean reaction | Requires hydrogenation equipment | [5][10] |
| Hydrazine Hydrate | Pd/C | Methanol | Reflux | No H₂ gas needed, selective | Potential for catalyst deactivation | [3][4] |
| Hydrazine Hydrate | Fe₂O₃ / Activated Carbon | Water | Not specified | Industrial applicability, cost-effective | Catalyst separation | [8][9] |
| Fe / HCl | None | Acidic Media | Elevated | Inexpensive | Acidic conditions, workup | [6][7] |
| Zn / FeSO₄ | None | Not specified | Not specified | Tolerates various functional groups | Metal waste | [6] |
Experimental Protocols
Protocol 1: Synthesis of 4-(Difluoromethoxy)nitrobenzene via Difluoromethoxylation
This protocol is adapted from a general procedure for the difluoromethoxylation of phenols.
-
Reaction Setup: To a solution of 4-nitrophenol (1 equivalent) in a suitable solvent such as DMF or water, add a base such as potassium carbonate (2-3 equivalents) or sodium hydroxide. If using an aqueous system, a phase-transfer catalyst like tetrabutylammonium bromide (0.1 equivalents) can be added.[1][11]
-
Reagent Addition:
-
Using Chlorodifluoromethane: Heat the mixture to the desired temperature (e.g., 95-100 °C) and bubble chlorodifluoromethane gas through the solution for several hours.[1]
-
Using Sodium Chlorodifluoroacetate: Heat the mixture to around 120 °C and add sodium chlorodifluoroacetate (2-3 equivalents) portion-wise over a period of time.[12]
-
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. If a water-miscible solvent was used, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). If an aqueous system was used, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of this compound via Nitro Reduction
This protocol describes a general procedure using transfer hydrogenation with hydrazine hydrate.
-
Reaction Setup: To a solution of 4-(difluoromethoxy)nitrobenzene (1 equivalent) in a solvent such as methanol or ethanol, add a catalyst, for example, 5-10 wt% of Pd/C.[3][4]
-
Reagent Addition: Add hydrazine hydrate (3-5 equivalents) dropwise to the stirred suspension. The reaction is often exothermic.
-
Reaction Conditions: After the addition is complete, heat the mixture to reflux and maintain for several hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Workup: Cool the reaction mixture to room temperature and filter off the catalyst through a pad of celite. Wash the celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired product.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: General troubleshooting logic for synthesis optimization.
References
- 1. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
- 4. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound | 172282-50-7 | Benchchem [benchchem.com]
- 9. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- 12. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of 4-(Difluoromethoxy)benzene-1,2-diamine
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 4-(Difluoromethoxy)benzene-1,2-diamine from a reaction mixture. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Extraction | Incomplete reaction: Presence of starting material, 4-(difluoromethoxy)nitrobenzene. | - Monitor the reaction to completion using TLC or HPLC. - If the reaction has stalled, consider adding more reducing agent or fresh catalyst. |
| Formation of side products from partial reduction. | - Optimize reaction conditions (temperature, pressure, reaction time) to favor complete reduction. | |
| Inefficient extraction. | - Ensure the pH of the aqueous layer is appropriate to keep the diamine in the organic phase. - Increase the number of extractions. - Use a different extraction solvent. | |
| Product "Oils Out" During Recrystallization | The solvent is too nonpolar for the compound at the temperature of crystallization. | - Add a more polar co-solvent dropwise until the oil dissolves, then allow to cool slowly. - Try a different solvent system altogether. Good starting points for aromatic diamines include ethanol/water, ethyl acetate/heptane, or toluene. |
| The solution is supersaturated. | - Use a larger volume of solvent to dissolve the crude product. | |
| Cooling the solution too quickly. | - Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. | |
| Difficulty in Removing Colored Impurities | Presence of oxidized species or polymeric byproducts. Aromatic diamines are susceptible to air oxidation. | - Treat the crude product solution with activated carbon before filtration and recrystallization. - Perform the purification under an inert atmosphere (e.g., nitrogen or argon) to prevent further oxidation. |
| Residual catalyst from the reduction step. | - Ensure the catalyst is thoroughly removed by filtration (e.g., through Celite®) before concentrating the reaction mixture. | |
| Co-elution of Impurities During Column Chromatography | Improper solvent system for chromatography. | - Optimize the eluent system using thin-layer chromatography (TLC) to achieve better separation between the product and impurities. A common eluent for similar compounds is a mixture of hexane and ethyl acetate.[1] - Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| Overloading the column. | - Use an appropriate amount of silica gel for the amount of crude product (typically a 50:1 to 100:1 ratio of silica to crude material). | |
| Low Recovery After Purification | Product loss during transfers and filtration. | - Minimize the number of transfer steps. - Rinse all glassware with the purification solvent to recover any residual product. |
| Product is too soluble in the recrystallization solvent. | - Add an anti-solvent to the filtrate to precipitate more product. - Cool the filtrate to a lower temperature to decrease solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of this compound?
A1: The most common impurity is the starting material, 4-(difluoromethoxy)nitrobenzene, resulting from an incomplete reduction reaction.[2] Partially reduced intermediates, such as the corresponding nitroso compound, may also be present.
Q2: What are the recommended storage conditions for purified this compound?
A2: Due to the susceptibility of aromatic diamines to air oxidation, which can lead to discoloration and degradation, the purified compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container, protected from light, and refrigerated.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent methods for determining the purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is invaluable for structural confirmation and can also be used for purity assessment with an internal standard.
Q4: Can I use distillation to purify this compound?
A4: While distillation under reduced pressure is a potential purification method for some aromatic diamines, it may lead to decomposition if the compound is not sufficiently stable at elevated temperatures. It is advisable to first attempt purification by recrystallization or column chromatography.
Q5: My purified this compound is a dark color. Is it still usable?
A5: The dark color is likely due to the presence of oxidized impurities. While the product may still be suitable for some applications, the discoloration indicates a lower purity. For applications requiring high purity, such as in drug development, further purification (e.g., treatment with activated carbon followed by recrystallization or chromatography) is recommended.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may require optimization.
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Preparation of the Crude Sample:
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After the reaction work-up, dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
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Remove the solvent under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
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Column Packing:
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Select an appropriately sized column.
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Pack the column with silica gel (or alumina) using a slurry method with a non-polar solvent like hexane.
-
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Loading and Elution:
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Carefully add the silica-adsorbed crude product to the top of the packed column.
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Begin elution with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A typical starting gradient could be from 0% to 30% ethyl acetate in hexane.[1]
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Monitor the elution of compounds using thin-layer chromatography (TLC).
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Fraction Collection and Analysis:
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Collect fractions and analyze them by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
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Protocol 2: Purification by Recrystallization
The choice of solvent is critical and may require screening.
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Solvent Selection:
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In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or toluene).
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Allow the solution to cool to room temperature and then in an ice bath. A good solvent will dissolve the compound when hot but result in crystal formation upon cooling.
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If the compound is too soluble, a co-solvent system (e.g., ethanol/water or ethyl acetate/heptane) can be tested.
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Recrystallization Procedure:
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Dissolve the crude this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
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If the solution is colored, a small amount of activated carbon can be added, and the solution can be heated for a few minutes.
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Hot-filter the solution to remove the activated carbon and any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
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Once crystals have formed, cool the flask in an ice bath to maximize the yield.
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Isolation and Drying:
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the crystals under vacuum to remove any residual solvent.
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Visualization of the Purification Workflow
Caption: Purification workflow for this compound.
References
Technical Support Center: 4-(Difluoromethoxy)benzene-1,2-diamine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-(Difluoromethoxy)benzene-1,2-diamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially scalable method starts with 4-nitrophenol. This multi-step synthesis involves the introduction of the difluoromethoxy group to yield 4-(difluoromethoxy)nitrobenzene, followed by the reduction of the nitro group to the desired diamine.[1] An alternative starting material is 4-(Difluoromethoxy)-2-nitroaniline, which is then reduced to the final product.
Q2: What are the critical parameters to control during the reduction of the nitro group?
A2: Optimizing catalyst loading, hydrogen pressure, and temperature is crucial for maximizing the yield and purity of the final product. These parameters significantly influence the reaction rate and selectivity, which helps in minimizing the formation of by-products.[1]
Q3: How is the final product typically purified?
A3: Recrystallization from a suitable solvent system is a common and effective method for obtaining high-purity this compound. The choice of solvent depends on the solubility profile of the product and its impurities.
Q4: What analytical techniques are recommended for purity assessment and impurity profiling?
A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of this compound and for impurity profiling.[2][3] For identifying volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable. Structural elucidation and characterization of the final product and any isolated impurities are typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS).[1][4]
Troubleshooting Guide
Issue 1: Low Yield
Q: My synthesis resulted in a low yield of this compound. What are the potential causes and solutions?
A: Low yields can stem from several factors throughout the synthetic process. Here's a breakdown of potential causes and troubleshooting steps:
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Incomplete Difluoromethoxylation:
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Cause: Insufficient reaction time, temperature, or reagent concentration during the formation of 4-(difluoromethoxy)nitrobenzene.
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Solution: Ensure anhydrous conditions and optimal temperature control. Monitor the reaction progress using TLC or HPLC to confirm the complete consumption of the starting material.
-
-
Inefficient Nitro Group Reduction:
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Cause: The catalytic reduction of the nitro group is a critical step.[1] Inefficient reduction can be due to poor catalyst activity (e.g., from poisoning or aging), insufficient hydrogen pressure, or non-optimal temperature.
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Solution:
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Use a fresh, high-quality catalyst (e.g., Palladium on carbon, Raney nickel).[5]
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Ensure the reaction is adequately pressurized with hydrogen.
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Optimize the reaction temperature; too low may slow the reaction, while too high can promote side reactions.
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Consider alternative reducing agents such as hydrazine hydrate with a co-catalyst like iron oxide and activated carbon, which has been shown to be effective.[1][6]
-
-
Issue 2: Product Discoloration (Yellow to Brownish Product)
Q: The isolated this compound is discolored. What causes this and how can I obtain a colorless product?
A: Aromatic amines, including this compound, are susceptible to air oxidation, which can lead to the formation of colored impurities.[7]
-
Cause of Discoloration:
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Oxidation: Exposure to air (oxygen) and light can cause the formation of highly colored quinone-imine compounds.[7][8] This is a common issue with aromatic amines.
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Residual Impurities: The presence of colored by-products from the nitro reduction step, such as azo or azoxy compounds, can also lead to discoloration.[9][10]
-
-
Solutions:
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Inert Atmosphere: Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) as much as possible to minimize contact with oxygen.
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Storage: Store the final product in a well-sealed, amber-colored vial or bottle to protect it from light and air.[7] Storage at low temperatures (2-8°C) is also recommended.[11]
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Purification: If the product is already discolored, recrystallization is the most effective purification method. The choice of solvent is critical and may require some experimentation. A common technique is to dissolve the compound in a minimal amount of a hot solvent in which it is soluble and then either cool the solution or add a co-solvent in which the product is less soluble to induce crystallization. For similar aromatic diamines, solvent systems like ethyl acetate, acetonitrile, or a mixture of an alcohol (methanol or ethanol) with diethyl ether have been suggested.[12]
-
Activated Carbon Treatment: During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. The carbon is then removed by hot filtration before allowing the solution to cool for crystallization.
-
Common Impurities in Synthesis
The following table summarizes common impurities that may be encountered during the synthesis of this compound.
| Impurity Type | Potential Impurities | Origin | Typical Detection Method |
| Starting Materials & Intermediates | 4-Nitrophenol | Incomplete initial reaction | HPLC, GC-MS |
| 4-(Difluoromethoxy)nitrobenzene | Incomplete reduction | HPLC, GC-MS | |
| 4-(Difluoromethoxy)-2-nitroaniline | Incomplete reduction (if used as starting material) | HPLC | |
| By-products from Nitro Reduction | Nitroso and Hydroxylamino intermediates | Incomplete reduction | HPLC-MS |
| Azo and Azoxy compounds | Dimerization of reduction intermediates | HPLC-MS | |
| Oxidation/Degradation Products | Quinone-imines and other colored polymers | Oxidation of the final product | HPLC (often seen as broad peaks) |
| Reagent & Solvent Residues | Residual solvents (e.g., ethanol, ethyl acetate) | From reaction and purification steps | GC-HS (Headspace) |
| Inorganic salts | From reagents and workup | Residue on Ignition (ROI) |
Experimental Protocols
Protocol 1: Synthesis of 4-(difluoromethoxy)nitrobenzene from 4-nitrophenol
This protocol is based on typical difluoromethoxylation procedures.[13][14]
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Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and gas inlet, dissolve 4-nitrophenol in a suitable solvent such as DMF or toluene.
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Base Addition: Add a base, such as sodium hydroxide or potassium carbonate, to form the corresponding phenoxide salt.
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Difluoromethoxylation: Heat the mixture (typically to 80-100°C) and bubble difluorochloromethane gas through the solution. The reaction is typically carried out under pressure.
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Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Workup: After cooling, the reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and the solvent is evaporated.
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Purification: The crude 4-(difluoromethoxy)nitrobenzene can be purified by column chromatography or recrystallization.
Protocol 2: Reduction of 4-(difluoromethoxy)nitrobenzene to this compound
This protocol describes a common catalytic hydrogenation method.[5]
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Reaction Setup: To a hydrogenation reactor, add 4-(difluoromethoxy)nitrobenzene and a suitable solvent such as ethanol or methanol.
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Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, typically 5-10 wt%) or Raney nickel.
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Hydrogenation: Seal the reactor and purge with nitrogen, followed by pressurizing with hydrogen gas (typically 50-100 psi). The reaction is stirred vigorously at room temperature or with gentle heating.
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Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via HPLC.
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Workup: Once the reaction is complete, the reactor is depressurized, and the catalyst is carefully filtered off.
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Purification: The filtrate is concentrated under reduced pressure. The crude this compound is then purified by recrystallization.
Visualized Workflows
Caption: General synthesis workflow from 4-nitrophenol.
Caption: A logical guide to troubleshooting common synthesis problems.
References
- 1. This compound | 172282-50-7 | Benchchem [benchchem.com]
- 2. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural identification and characterization of potential impurities of pantoprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. partinchem.com [partinchem.com]
- 9. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 10. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. researchgate.net [researchgate.net]
- 13. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- 14. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
4-(Difluoromethoxy)benzene-1,2-diamine stability and storage conditions
This technical support center provides guidance on the stability, storage, and handling of 4-(Difluoromethoxy)benzene-1,2-diamine for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it is crucial to store it under specific conditions. The compound should be kept in a dark place, under an inert atmosphere, and refrigerated.[1] Some suppliers recommend storage at 2-8°C, while for long-term storage, -20°C is suggested for the powder form (for up to 3 years) and -80°C for the compound in solvent (for up to 1 year).[1][2][3]
Q2: How stable is this compound?
A2: The product is generally considered stable, and hazardous polymerization is not expected to occur.[4] However, its stability is contingent on proper storage and handling. The presence of two amino groups on the benzene ring makes the compound susceptible to oxidation, which can be accelerated by exposure to air and light.
Q3: What are the signs of degradation of this compound?
A3: Degradation of aromatic diamines like this compound often manifests as a change in color. A fresh, pure compound is typically a light-colored solid. The development of a darker color, such as brown or black, can indicate oxidation and degradation. For quantitative analysis, techniques like HPLC can be used to assess purity and identify degradation products.
Q4: Can I handle this compound on the open bench?
A4: It is not recommended to handle this compound on an open bench for extended periods. Due to its sensitivity to air and potential for inhalation toxicity, it should be handled in a well-ventilated area, preferably within a fume hood.[4] When handling, avoid all personal contact, including inhalation, and wear appropriate personal protective equipment (PPE).[4]
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Compound has darkened in color | Oxidation due to exposure to air and/or light. | 1. Verify that the storage container is properly sealed and was purged with an inert gas (e.g., argon or nitrogen).2. Ensure the compound is stored in a dark location or in an amber vial.3. Check the purity of the material using a suitable analytical method (e.g., NMR, HPLC-MS) before use.4. If the compound is significantly discolored, it may have degraded and may not be suitable for your experiment. |
| Inconsistent experimental results | Degradation of the starting material. | 1. Review storage and handling procedures to ensure they are being followed correctly.2. If the compound was stored in a solvent, verify the stability of the solution under those conditions.3. Run a quality control check on the compound to confirm its identity and purity.4. If possible, use a fresh batch of the compound to repeat the experiment. |
| Material is difficult to dissolve | Improper solvent or degraded material. | 1. Consult the manufacturer's data sheet for recommended solvents.2. Gently warm the solvent and/or sonicate to aid dissolution.3. If the compound still does not dissolve, it may be a sign of degradation or polymerization. Assess the purity of the material. |
Storage Conditions Summary
| Storage Parameter | Condition | Reference |
| Temperature (Short-term) | 2-8°C (Refrigerator) | [1][3] |
| Temperature (Long-term, Powder) | -20°C | [2] |
| Temperature (Long-term, in Solvent) | -80°C | [2] |
| Atmosphere | Inert Atmosphere | [1] |
| Light | Keep in dark place | [1] |
| Container | Tightly closed container | [4] |
Experimental Workflow and Handling
Below is a generalized workflow for handling this compound in a laboratory setting to minimize degradation and ensure experimental success.
References
Troubleshooting guide for 4-(Difluoromethoxy)benzene-1,2-diamine reactions
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting reactions involving 4-(Difluoromethoxy)benzene-1,2-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A common and industrially scalable synthesis route starts with 4-nitrophenol.[1] This multi-step process involves the introduction of the difluoromethoxy group, followed by the reduction of the nitro group to an amine.
Q2: What are the key reaction steps in the synthesis from 4-nitrophenol?
The synthesis typically involves two main transformations:
-
Difluoromethoxylation: 4-nitrophenol is reacted with a difluoromethylating agent to form 4-(difluoromethoxy)nitrobenzene.[1]
-
Nitro Group Reduction: The nitro group of 4-(difluoromethoxy)nitrobenzene is then reduced to an amine to yield this compound.[1]
Q3: How should this compound be stored?
Aromatic diamines can be sensitive to light and air, leading to oxidation and degradation.[2] It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed, light-resistant container, and at a low temperature (refrigeration at 2-8°C is recommended).[3]
Q4: What are the primary safety concerns when working with this compound?
The compound is harmful if swallowed, in contact with skin, or inhaled. It can cause skin irritation and serious eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn, and work should be conducted in a well-ventilated fume hood.
Troubleshooting Guides
Synthesis Stage: Difluoromethoxylation of 4-Nitrophenol
Problem: Low yield of 4-(difluoromethoxy)nitrobenzene.
| Possible Cause | Suggested Solution |
| Inefficient Difluorocarbene Precursor | Several reagents can generate difluorocarbene. The choice of reagent can significantly impact yield. Consider using alternatives like S-(Difluoromethyl)sulfonium salts, which have been shown to be effective for phenols.[5] |
| Suboptimal Reaction Conditions | The reaction is sensitive to base, solvent, and temperature. For electron-rich phenols, side reactions can occur. It may be necessary to screen different bases (e.g., LiOH, NaOH, K₂CO₃) and solvents to find the optimal conditions.[5][6] |
| Decomposition of Reagents | Ensure all reagents are pure and anhydrous, as moisture can quench reactive intermediates. |
Problem: Formation of side products.
| Possible Cause | Suggested Solution |
| Reaction with other functional groups | If the starting material has other sensitive functional groups, they may react with the difluoromethylating agent. Protecting groups may be necessary. |
| Over-reaction or degradation | Prolonged reaction times or high temperatures can lead to the formation of degradation products. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
Synthesis Stage: Nitro Group Reduction
Problem: Incomplete reduction of the nitro group.
| Possible Cause | Suggested Solution |
| Catalyst Deactivation | The catalyst (e.g., Pd/C, Pt/C) may be poisoned by impurities in the starting material or solvent. Ensure high-purity reagents and consider pre-treating the substrate to remove potential poisons. |
| Insufficient Reducing Agent | Ensure a sufficient excess of the reducing agent (e.g., hydrazine, hydrogen gas) is used.[1] |
| Poor Substrate Solubility | Low solubility of the nitro compound can lead to a slow or incomplete reaction. Choose a solvent system in which the starting material is reasonably soluble. For hydrophobic compounds, a co-solvent like THF or EtOH might be necessary. |
Problem: Formation of undesired byproducts (e.g., azo compounds).
| Possible Cause | Suggested Solution |
| Harsh Reducing Conditions | Some reducing agents, like LiAlH₄ with aromatic nitro compounds, can lead to the formation of azo products.[7] Milder reducing agents like tin(II) chloride (SnCl₂) or iron in acidic media are often preferred for their chemoselectivity.[8] |
| Side reactions of the diamine product | The newly formed diamine can be susceptible to oxidation. It is often beneficial to work under an inert atmosphere and to process the reaction mixture promptly upon completion. |
Purification Stage
Problem: Difficulty in removing impurities.
| Possible Cause | Suggested Solution |
| Co-elution of structurally similar impurities | Impurities with similar polarity to the desired product can be challenging to separate by column chromatography. Consider using a different stationary phase or a multi-step purification process, such as recrystallization followed by chromatography. |
| Presence of colored impurities | Aromatic diamines can oxidize to form colored impurities.[2] Treatment with activated carbon during workup or recrystallization can help remove these. |
| Residual metal catalyst | If a metal catalyst was used for the reduction, it needs to be thoroughly removed. Filtration through a pad of Celite® is a common method.[8] |
Subsequent Reactions (e.g., Benzimidazole Formation)
Problem: Low yield of the desired benzimidazole.
| Possible Cause | Suggested Solution |
| Formation of diamide byproduct | When reacting the diamine with a carboxylic acid or its derivative, the formation of a diamide can compete with the desired cyclization to the benzimidazole. The choice of reagents and reaction conditions is critical. Using an acid chloride in the presence of a base like pyridine tends to favor diamide formation, while reacting with a carboxylic acid at high temperatures in the presence of a protonating agent like polyphosphoric acid favors benzimidazole synthesis.[9][10] |
| Suboptimal catalyst or reaction conditions | The choice of catalyst can significantly influence the reaction outcome. For example, supported gold nanoparticles have been shown to be effective for the synthesis of benzimidazoles from o-phenylenediamine and aldehydes.[11] The electronic nature of the aldehyde substituent can also affect the reaction pathway.[12] |
| Impure diamine starting material | Impurities in the this compound can interfere with the reaction. Ensure the starting material is of high purity. |
Experimental Protocols
Protocol 1: Synthesis of 4-(Difluoromethoxy)nitrobenzene from 4-Nitrophenol
This protocol is a general guideline and may require optimization.
-
Deprotonation: In a reaction vessel, dissolve 4-nitrophenol in a suitable solvent (e.g., DMF or DMSO). Add a base (e.g., sodium hydroxide or potassium carbonate) and stir until complete deprotonation to form the phenoxide.
-
Difluoromethoxylation: Introduce a source of difluorocarbene. A common method is the reaction with chlorodifluoromethane (Freon-22) under pressure. Alternatively, a difluoromethylating agent such as S-(difluoromethyl)diarylsulfonium salt can be used at atmospheric pressure.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction mixture, typically with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction of 4-(Difluoromethoxy)nitrobenzene to this compound
This protocol outlines a common reduction method.
-
Reaction Setup: To a solution of 4-(difluoromethoxy)nitrobenzene in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture with water), add a catalyst. A common choice is palladium on carbon (Pd/C) or iron powder.
-
Addition of Reducing Agent: If using catalytic hydrogenation, place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker). If using a chemical reductant, such as hydrazine hydrate in the presence of an iron catalyst, add it to the reaction mixture, potentially in portions to control the reaction rate.[1]
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Rinse the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography. Due to the potential for oxidation, it is advisable to perform the purification and subsequent handling under an inert atmosphere.
Data Summary
Table 1: Common Reducing Agents for Aromatic Nitro Groups
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| H₂/Pd/C | Protic solvent (e.g., EtOH, MeOH) | High efficiency, clean reaction | Can reduce other functional groups (e.g., alkenes, alkynes) |
| Fe/HCl or Fe/NH₄Cl | EtOH/H₂O | Inexpensive, effective | Requires acidic conditions, workup can be tedious |
| SnCl₂·2H₂O | EtOH, reflux | Mild, good for substrates with other reducible groups | Stoichiometric amounts of tin salts are produced as waste |
| Hydrazine Hydrate/Fe₂O₃/Activated Carbon | Aqueous medium | Effective for industrial scale | Hydrazine is toxic and requires careful handling |
| Sodium Dithionite (Na₂S₂O₄) | Biphasic system (e.g., CH₂Cl₂/H₂O) with a phase-transfer catalyst | Mild conditions | Can be sluggish, may not go to completion |
Visualizations
Caption: Synthetic workflow for this compound and a subsequent reaction.
References
- 1. This compound | 172282-50-7 | Benchchem [benchchem.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | C7H8F2N2O | CID 15158201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
Technical Support Center: Synthesis of 4-(Difluoromethoxy)benzene-1,2-diamine
Welcome to the technical support center for the synthesis of 4-(Difluoromethoxy)benzene-1,2-diamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce this compound?
A1: The most prevalent and industrially scalable method for synthesizing this compound involves the reduction of the nitro group of a precursor, 4-(Difluoromethoxy)-2-nitroaniline.[1][2] This reduction can be achieved through two primary methods:
-
Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[2]
-
Chemical Reduction: This approach utilizes reducing agents such as hydrazine hydrate in the presence of a catalyst system like iron oxide and activated carbon.[1]
Q2: What are the potential side reactions I should be aware of during the reduction of 4-(Difluoromethoxy)-2-nitroaniline?
A2: The reduction of aromatic nitro compounds can be complex and may lead to the formation of several byproducts. The reaction proceeds through intermediates such as nitroso and hydroxylamine species. These intermediates can further react to form dimeric impurities like azoxy, azo, and hydrazo compounds. In some cases, incomplete reduction may also leave unreacted starting material.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reduction can be effectively monitored using analytical techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[3][4] These methods allow for the tracking of the disappearance of the starting material (4-(Difluoromethoxy)-2-nitroaniline) and the appearance of the desired product (this compound).
Q4: What are the recommended methods for purifying the final product?
A4: The primary method for purifying this compound is recrystallization.[5][6] The choice of solvent is critical for effective purification. Common solvent systems for similar phenylenediamines include ethanol-water mixtures.[7][8] Distillation under reduced pressure is another technique that can be employed for purification.[6] For challenging separations, column chromatography may also be a viable option.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Incomplete or Slow Reaction
Symptoms:
-
TLC or HPLC analysis shows a significant amount of remaining 4-(Difluoromethoxy)-2-nitroaniline after the expected reaction time.
-
Hydrogen uptake (in catalytic hydrogenation) ceases prematurely.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inactive Catalyst | Use a fresh batch of catalyst. Ensure the catalyst has been stored under appropriate inert conditions. For Pd/C, a pre-reduction step might be necessary to ensure activity. |
| Insufficient Reducing Agent | For chemical reductions, ensure the correct stoichiometry of the reducing agent (e.g., hydrazine hydrate) is used. For catalytic hydrogenation, ensure an adequate and continuous supply of hydrogen gas at the appropriate pressure. |
| Low Reaction Temperature | Gradually increase the reaction temperature. The rate of hydrogenation is often temperature-dependent. However, be cautious as higher temperatures can sometimes lead to increased side product formation. |
| Catalyst Poisoning | The product diamine can sometimes inhibit the catalyst. Consider increasing the catalyst loading or performing the reaction in a more dilute solution. Ensure all reagents and solvents are free from impurities that could act as catalyst poisons (e.g., sulfur compounds). |
Problem 2: Formation of Colored Impurities (Azoxy and Azo Compounds)
Symptoms:
-
The reaction mixture develops a strong yellow, orange, or red color.
-
HPLC analysis reveals the presence of peaks corresponding to higher molecular weight byproducts.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Localized Excess of Reducing Agent or High pH | Ensure efficient stirring to maintain a homogeneous reaction mixture. Add the reducing agent (e.g., hydrazine hydrate) portion-wise to avoid localized high concentrations. |
| Reaction with Nitroso Intermediates | Optimize reaction conditions to favor the complete reduction to the amine. This may involve adjusting the temperature, pressure, or catalyst loading. |
Problem 3: Difficulty in Product Isolation and Purification
Symptoms:
-
The product oils out during recrystallization.
-
The final product has a persistent color that is difficult to remove.
-
The melting point of the isolated product is broad and lower than expected.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inappropriate Recrystallization Solvent | Experiment with different solvent systems. For phenylenediamines, mixtures of a good solvent (e.g., ethanol, methanol) and an anti-solvent (e.g., water, hexane) are often effective. Start by dissolving the crude product in a minimum amount of the hot "good" solvent and then slowly add the "anti-solvent" until turbidity is observed, followed by slow cooling. |
| Presence of Persistent Colored Impurities | Treat the solution of the crude product with activated charcoal before recrystallization to adsorb colored impurities. Adding a small amount of a reducing agent like sodium hydrosulfite during work-up and recrystallization can help prevent oxidation of the diamine, which can cause discoloration.[5] |
| Co-precipitation of Impurities | Ensure slow cooling during recrystallization to allow for the formation of well-defined crystals, which are less likely to occlude impurities. A second recrystallization may be necessary to achieve high purity. |
Experimental Protocols
Key Experiment: Reduction of 4-(Difluoromethoxy)-2-nitroaniline
Method 1: Catalytic Hydrogenation
-
Setup: To a hydrogenation vessel, add 4-(Difluoromethoxy)-2-nitroaniline and a suitable solvent (e.g., ethanol or ethyl acetate).
-
Catalyst Addition: Carefully add 5-10 wt% of 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (typically 1-5 atm) and stir the mixture vigorously at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by hydrogen uptake or by periodically taking samples for TLC or HPLC analysis.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.
Method 2: Chemical Reduction with Hydrazine Hydrate
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(Difluoromethoxy)-2-nitroaniline in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add the catalyst system, for example, a mixture of iron(III) oxide and activated carbon.
-
Hydrazine Addition: Heat the mixture to reflux and add hydrazine hydrate dropwise or in small portions. The reaction is often exothermic.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: After completion, the hot reaction mixture is filtered to remove the catalyst. The solvent is then removed from the filtrate under reduced pressure to give the crude product.
Data Presentation
Table 1: Influence of Reaction Conditions on Nitrobenzene Hydrogenation (Model System)
| Parameter | Condition | Conversion (%) | Aniline Selectivity (%) | Reference |
| Temperature | 30 °C | 42 | 99 | [9] |
| 60 °C | 99 | - | [9] | |
| Catalyst | 0.5% Pd/DUT-67 | 99 (at 60 °C) | - | [9] |
| 1.0% Pd/DUT-67 | 99 (at 60 °C) | - | [9] |
Note: This data is for a model system (nitrobenzene) and serves to illustrate general trends. Optimal conditions for 4-(Difluoromethoxy)-2-nitroaniline may vary.
Visualizations
Synthesis and Side Reaction Pathways
Caption: Main reduction pathway and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Separation of 2-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. researchgate.net [researchgate.net]
- 4. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN103435495A - Purification process for o-phenylenediamine - Google Patents [patents.google.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. 2-Nitroaniline - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 4-(Difluoromethoxy)benzene-1,2-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the reaction scale-up of 4-(Difluoromethoxy)benzene-1,2-diamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially scalable synthetic route for this compound?
A1: The most prevalent industrial synthesis starts with 4-nitrophenol. This multi-step process involves the introduction of the difluoromethoxy group, followed by the reduction of the nitro group to an amine. A key method includes:
-
Formation of Sodium 4-nitrophenolate : Reacting 4-nitrophenol with sodium hydroxide.[1][2]
-
Difluoromethoxylation : Introducing the difluoromethoxy group by reacting the sodium 4-nitrophenolate with a difluoromethane source like difluorochloromethane (CF2HCl).[1] This step yields 4-(difluoromethoxy)nitrobenzene.
-
Nitro Group Reduction : Catalytic reduction of the nitro group on 4-(difluoromethoxy)nitrobenzene to form the final diamine product.[1][2] This is a critical step where many scale-up challenges occur.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: Scaling up any chemical process introduces new safety challenges. For this specific synthesis, key concerns include:
-
Exothermic Reactions : Both the difluoromethoxylation and the nitro reduction steps can be highly exothermic. On a large scale, the heat generated can become difficult to manage, potentially leading to a runaway reaction.[3] Careful control of reagent addition rates and efficient cooling are critical.
-
Hazardous Reagents : The synthesis may involve toxic and hazardous materials. For example, difluorochloromethane is a gas, and hydrazine hydrate, sometimes used as a reducing agent, is highly toxic.[1][4] Proper handling procedures and personal protective equipment (PPE) are mandatory.
-
Hydrogenation Safety : If using catalytic hydrogenation for the reduction step, high-pressure hydrogen gas is flammable and poses an explosion risk.[1] The process requires specialized high-pressure reactors and careful monitoring.
-
Product Instability : Aromatic diamines can be susceptible to oxidation and may discolor upon exposure to air.[5] Handling the final product under an inert atmosphere (like nitrogen or argon) can prevent degradation.
Q3: How does the choice of catalyst affect the nitro reduction step at scale?
A3: The catalyst choice is paramount for an efficient and clean reduction. Transition metal catalysts are commonly employed.
-
Common Catalysts : Palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with hydrogen gas are frequently used.[1] Other systems, like iron oxide with hydrazine hydrate, have also been reported.[1][2]
-
Catalyst Loading : At scale, minimizing catalyst loading is crucial for economic viability. However, too little catalyst can lead to slow or incomplete reactions. Optimization is key.
-
Catalyst Deactivation : On a larger scale, impurities in starting materials or solvents can poison the catalyst, leading to decreased activity.[6] Sourcing high-purity reagents is more critical during scale-up.
-
Mass Transfer : In large reactors, ensuring efficient mixing of the substrate, hydrogen gas, and solid catalyst (a three-phase system) is challenging. Poor agitation can limit the reaction rate, regardless of the catalyst's intrinsic activity.
Troubleshooting Guide
Problem 1: Low or inconsistent yield during the nitro group reduction.
-
Possible Cause A: Catalyst Inactivity or Deactivation.
-
Troubleshooting :
-
Ensure the catalyst is fresh and has been stored correctly.
-
Test the catalyst on a small, control reaction with high-purity starting material to verify its activity.
-
Analyze starting materials for potential catalyst poisons (e.g., sulfur or halide compounds).
-
Increase catalyst loading incrementally, but be mindful of cost implications.
-
-
-
Possible Cause B: Poor Mass Transfer.
-
Troubleshooting :
-
Increase the agitation speed in the reactor to improve the mixing of the gas, liquid, and solid phases.
-
Ensure the hydrogen gas is being sparged effectively into the reaction mixture.
-
Consider a different reactor design that promotes better mass transfer for multiphase reactions.
-
-
-
Possible Cause C: Incomplete Reaction.
-
Troubleshooting :
-
Increase hydrogen pressure within the safe limits of the reactor.
-
Extend the reaction time and monitor the reaction progress using an appropriate analytical method (e.g., HPLC, GC).
-
Optimize the reaction temperature. While higher temperatures can increase the rate, they may also lead to side product formation.
-
-
Problem 2: Final product is discolored (e.g., pink, brown, or black).
-
Possible Cause A: Air Oxidation.
-
Troubleshooting :
-
The vicinal amino groups in the product are highly susceptible to oxidation.[1] Perform the reaction work-up and product isolation under an inert atmosphere (e.g., nitrogen or argon).
-
Use degassed solvents for the work-up and purification steps.
-
Add a small amount of an antioxidant like sodium sulfite during the work-up.
-
-
-
Possible Cause B: Impurities from Starting Materials or Side Reactions.
-
Troubleshooting :
-
Analyze the colored product to identify the impurity.
-
Purify the intermediate, 4-(difluoromethoxy)nitrobenzene, before the reduction step to remove any upstream impurities.
-
Optimize reaction conditions (temperature, pressure) to minimize the formation of by-products.[1]
-
-
-
Possible Cause C: Residual Metal Catalyst.
-
Troubleshooting :
-
Ensure complete removal of the solid catalyst via filtration. Using a filter aid like Celite can be effective.
-
Consider a polishing filtration step.
-
Perform an acid wash (e.g., with dilute HCl) during the work-up to remove trace metals, followed by neutralization.
-
-
Problem 3: Difficulty in controlling the exotherm during difluoromethoxylation.
-
Possible Cause: Reagent addition is too fast.
-
Troubleshooting :
-
Slow down the addition rate of the difluoromethane source (e.g., CF2HCl gas).[3]
-
Use a semi-batch process where one reagent is added slowly to the other, rather than mixing them all at once.[3]
-
Ensure the reactor's cooling system is operating at maximum efficiency and is appropriately sized for the reaction scale.
-
Consider using flow chemistry, which offers superior temperature control and safety for highly exothermic reactions due to the high surface-area-to-volume ratio of the reactors.[1]
-
-
Data Presentation
Table 1: Parameter Optimization for Nitro Group Reduction[1]
| Parameter | Common Conditions | Optimization Goal |
| Catalyst | Pd/C, Pt/C, Iron Oxide | Maximize selectivity, minimize by-products, and ensure cost-effectiveness. |
| Catalyst Loading | 1-10 mol% | Minimize cost while achieving a reasonable reaction rate. |
| Reducing Agent | H₂ Gas, Hydrazine Hydrate | Select based on safety, cost, and efficiency at scale. |
| Hydrogen Pressure | 50-500 psi | Increase reaction rate without compromising safety. |
| Temperature | 25-80 °C | Maximize reaction rate while minimizing impurity formation. |
| Solvent | Methanol, Ethanol, Water | Ensure good solubility of starting material and facilitate product isolation. |
Experimental Protocols
Protocol 1: Synthesis of 4-(Difluoromethoxy)nitrobenzene (Intermediate)
-
Methodology : This protocol is based on the reaction of sodium 4-nitrophenolate with difluorochloromethane.[1][2]
-
Reagents :
-
4-Nitrophenol
-
Sodium Hydroxide
-
Difluorochloromethane (CF2HCl)
-
Solvent (e.g., DMF or an aqueous system)
-
-
Procedure :
-
In a suitable reactor, dissolve 4-nitrophenol in the chosen solvent.
-
Add sodium hydroxide to form sodium 4-nitrophenolate under alkaline conditions.
-
Cool the reaction mixture to the desired temperature (e.g., 10-20 °C).
-
Carefully introduce difluorochloromethane gas below the surface of the reaction mixture at a controlled rate, monitoring the internal temperature and pressure closely.
-
Maintain the reaction temperature until completion is confirmed by an in-process control (e.g., HPLC).
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Upon completion, quench the reaction and proceed with extraction and purification to isolate the 4-(difluoromethoxy)nitrobenzene product.
-
Protocol 2: Catalytic Hydrogenation to this compound
-
Methodology : This protocol describes the reduction of the nitro intermediate using a palladium on carbon catalyst.[1]
-
Reagents :
-
4-(Difluoromethoxy)nitrobenzene
-
Palladium on Carbon (e.g., 5% or 10% Pd/C)
-
Solvent (e.g., Ethanol or Methanol)
-
Hydrogen Gas
-
-
Procedure :
-
Charge a high-pressure hydrogenation reactor with 4-(difluoromethoxy)nitrobenzene and the solvent.
-
Carefully add the Pd/C catalyst under an inert atmosphere to prevent ignition.
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the target pressure (e.g., 100 psi).
-
Begin agitation and heat the mixture to the desired temperature (e.g., 40-50 °C).
-
Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cool the reactor, vent the excess hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a bed of Celite to remove the catalyst. Caution : The catalyst may be pyrophoric; do not allow the filter cake to dry in the air.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization.
-
Visualizations
References
- 1. This compound | 172282-50-7 | Benchchem [benchchem.com]
- 2. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 3. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 4. Item - A Safe and Practical Procedure for the Difluoromethylation of Methyl 4-Hydroxy-3-iodobenzoate - American Chemical Society - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Diamine process research and scale-up - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Synthesis of 4-(Difluoromethoxy)benzene-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(Difluoromethoxy)benzene-1,2-diamine, a key intermediate in pharmaceutical development. The primary synthetic route involves the catalytic reduction of 4-(difluoromethoxy)-2-nitroaniline. This guide focuses on catalyst selection and optimization for this critical step.
Catalyst Selection and Performance
The choice of catalyst is crucial for achieving high yield and purity of this compound. Below is a comparative summary of common catalytic systems.
| Catalyst System | Typical Starting Material | Hydrogen Source | Typical Yield (%) | Key Advantages | Potential Issues & Mitigation |
| Palladium on Carbon (Pd/C) | 4-(Difluoromethoxy)-2-nitroaniline | H₂ gas, Hydrazine hydrate | >95 | High activity, generally good yields. | Potential for dehalogenation if other halogens are present. Use of catalyst poisons like diphenylsulfide can improve selectivity. |
| Raney Nickel | 4-(Difluoromethoxy)-2-nitroaniline | H₂ gas, Hydrazine hydrate | 90-98 | Cost-effective, less prone to dehalogenation compared to Pd/C. | Pyrophoric when dry, requires careful handling. Activity can be sensitive to preparation method. |
| Iron Oxide (Fe₂O₃/Fe₃O₄) & Activated Carbon | 4-(Difluoromethoxy)-nitrobenzene | Hydrazine hydrate | High | High chemoselectivity, low cost, environmentally benign.[1][2][3] | Reaction times may be longer compared to noble metal catalysts. Catalyst activity can be influenced by the source and properties of the iron oxide. |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound using the aforementioned catalytic systems.
Method 1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation
Reaction: 4-(Difluoromethoxy)-2-nitroaniline + 3H₂ --(Pd/C)--> this compound + 2H₂O
Procedure:
-
To a solution of 4-(difluoromethoxy)-2-nitroaniline (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), add 5-10 wt% Pd/C catalyst (typically 1-5 mol% of Pd).
-
The reaction mixture is then subjected to hydrogenation. This can be achieved by:
-
Using Hydrogen Gas: Place the mixture in a hydrogenation apparatus and apply hydrogen gas at a pressure of 1-5 atm. The reaction is typically stirred at room temperature for 2-8 hours.
-
Using Hydrazine Hydrate: Add hydrazine hydrate (3-5 eq) dropwise to the reaction mixture at room temperature. The reaction is often exothermic and may require cooling to maintain the desired temperature. Stir for 1-4 hours.
-
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Method 2: Raney Nickel Catalyzed Hydrogenation
Reaction: 4-(Difluoromethoxy)-2-nitroaniline + 3H₂ --(Raney Ni)--> this compound + 2H₂O
Procedure:
-
Carefully wash the commercial Raney Nickel catalyst with distilled water until the washings are neutral, followed by washes with the reaction solvent (e.g., ethanol). Caution: Raney Nickel is pyrophoric and should be handled under a liquid.
-
To a solution of 4-(difluoromethoxy)-2-nitroaniline (1.0 eq) in ethanol, add the prepared Raney Nickel catalyst (typically 10-20 wt% of the nitro compound).
-
The reaction is carried out under a hydrogen atmosphere (1-10 atm) with vigorous stirring at room temperature to 50°C for 2-12 hours.
-
Alternatively, hydrazine hydrate can be used as the hydrogen source, similar to the Pd/C procedure.
-
Monitor the reaction by TLC or HPLC.
-
After the reaction is complete, carefully filter the catalyst. The filter cake should not be allowed to dry.
-
The filtrate is concentrated in vacuo, and the resulting product can be purified by recrystallization.
Method 3: Iron Oxide and Hydrazine Hydrate Reduction
Reaction: 4-(Difluoromethoxy)-nitrobenzene + 3N₂H₄·H₂O --(Fe₂O₃/C)--> this compound + 3N₂ + 8H₂O
Procedure:
-
In a round-bottom flask, suspend 4-(difluoromethoxy)-nitrobenzene (1.0 eq), iron(III) oxide (catalytic amount, e.g., 0.1 eq), and activated carbon (catalytic amount) in an aqueous medium or ethanol.
-
Heat the mixture to reflux (80-100°C).
-
Add hydrazine hydrate (5-10 eq) dropwise over a period of 30-60 minutes.
-
Continue refluxing for 4-24 hours, monitoring the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture and filter off the catalyst and any iron sludge.
-
The filtrate is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the desired product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction / Low Conversion | - Insufficient catalyst loading or deactivated catalyst. - Insufficient hydrogen source (low H₂ pressure or insufficient hydrazine). - Poor quality of starting material or solvent. | - Increase catalyst loading or use fresh catalyst. - Ensure adequate H₂ pressure or add more hydrazine hydrate. - Use purified starting materials and anhydrous solvents. |
| Formation of Side Products (e.g., hydroxylamines, azo/azoxy compounds) | - Incomplete reduction. - Reaction temperature is too low. - Non-optimal catalyst or reaction conditions. | - Increase reaction time or temperature. - Optimize catalyst loading and hydrogen source concentration. |
| Dehalogenation (if other halogens are present) | - Use of a highly active catalyst like Pd/C. | - Switch to a less active catalyst such as Raney Nickel or an iron-based system. - Add a catalyst poison (e.g., diphenylsulfide) to the Pd/C reaction to increase selectivity. |
| Catalyst Poisoning | - Impurities in the starting material or solvent (e.g., sulfur compounds). | - Purify starting materials and solvents before use. - Use a higher catalyst loading. |
| Difficulty in Catalyst Filtration | - Fine particle size of the catalyst (especially Raney Nickel or some Pd/C). | - Use a filter aid such as Celite. - For magnetic catalysts like iron oxide, a strong magnet can be used for separation. |
| Product Instability/Decomposition | - o-Phenylenediamines can be sensitive to air and light, leading to coloration. | - Work-up the reaction under an inert atmosphere (e.g., nitrogen or argon). - Store the final product under an inert atmosphere and protected from light. |
Frequently Asked Questions (FAQs)
Q1: Which catalyst is the best choice for the synthesis of this compound?
A1: The "best" catalyst depends on several factors including the presence of other functional groups, cost, and scale of the reaction. For high selectivity and to avoid dehalogenation of other potential halogen substituents, an iron-based catalyst with hydrazine hydrate is a good choice, especially for industrial-scale production due to its low cost.[1][2][3] For laboratory scale with high purity requirements and no other sensitive groups, Pd/C often provides excellent yields and faster reaction times. Raney Nickel is a good compromise between cost and activity, with a lower risk of dehalogenation than Pd/C.
Q2: My reaction is sluggish and not going to completion. What should I do?
A2: First, check the quality and amount of your catalyst and hydrogen source. Ensure the catalyst is active and the hydrogen pressure is adequate, or that a sufficient excess of hydrazine hydrate has been used. If the issue persists, consider increasing the reaction temperature or catalyst loading. Impurities in your starting material or solvent could also be poisoning the catalyst, so purification of these components may be necessary.
Q3: I am observing multiple spots on my TLC, indicating the formation of byproducts. How can I improve the selectivity?
A3: Byproduct formation is often due to incomplete reduction, leading to intermediates like nitroso and hydroxylamine species, or condensation products like azo and azoxy compounds. To favor the formation of the desired diamine, you can try increasing the reaction time, temperature, or the amount of reducing agent. Optimizing the catalyst system can also significantly improve selectivity.
Q4: What are the main safety precautions to consider during this synthesis?
A4: The primary safety concerns are the handling of flammable catalysts and the use of toxic reagents.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks.
-
Raney Nickel: It is pyrophoric and must be handled as a slurry under a solvent to prevent ignition upon contact with air.
-
Hydrazine Hydrate: It is highly toxic and a suspected carcinogen. Always handle hydrazine hydrate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be conveniently monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A disappearance of the starting nitroaniline spot/peak and the appearance of the product spot/peak will indicate the reaction's progress. It is advisable to use a co-spot of the starting material on the TLC plate for accurate comparison.
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Logical Troubleshooting Flow
This diagram outlines a logical approach to troubleshooting common issues during the synthesis.
References
Technical Support Center: Recrystallization of 4-(Difluoromethoxy)benzene-1,2-diamine
This technical support guide provides a detailed protocol and troubleshooting advice for the recrystallization of 4-(Difluoromethoxy)benzene-1,2-diamine. Given the absence of a specific, published recrystallization protocol for this compound, the following information is based on established principles for purifying aromatic diamines and related aniline derivatives.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the best starting solvent for the recrystallization of this compound?
A1: A definitive solvent has not been published. However, for aromatic amines like aniline derivatives, a good starting point is often water or a mixed solvent system such as ethanol/water or acetone/water.[1][2] A systematic solvent screening is highly recommended. The ideal solvent should dissolve the compound when hot but not at room temperature.[3]
Q2: My compound is not dissolving, even when heating. What should I do?
A2: If your compound remains insoluble even at the solvent's boiling point, the solvent is not suitable.[4] You should try a more polar or a different class of solvent. If you are using a mixed solvent system, you may need to increase the proportion of the solvent in which the compound is more soluble.[5]
Q3: My compound "oiled out" instead of forming crystals. How can I fix this?
A3: Oiling out occurs when the solid melts and comes out of solution as a liquid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.[3] To resolve this, reheat the solution to redissolve the oil and add more solvent to decrease the saturation. Then, allow the solution to cool more slowly.[3][5]
Q4: No crystals are forming, even after the solution has cooled. What are the next steps?
A4: This is likely due to supersaturation or using too much solvent.[6] Try the following techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution.[5][6]
-
Seeding: Add a tiny crystal of the crude starting material (a "seed crystal") to the solution.[5][6]
-
Reducing Solvent Volume: If you suspect too much solvent was added, gently heat the solution to boil off some of the solvent and then allow it to cool again.[5]
-
Lowering the Temperature: If cooling to room temperature is not sufficient, try using an ice bath.[7]
Q5: Crystals formed very quickly as soon as I removed the solution from the heat. Is this a problem?
A5: Yes, rapid crystal formation can trap impurities within the crystal lattice, which defeats the purpose of recrystallization.[5] An ideal crystallization process involves slow crystal growth over a period of about 20 minutes.[5] To slow down crystallization, reheat the solution and add a small amount of additional solvent before allowing it to cool slowly again.[5]
Q6: My purified crystals are still colored. How can I remove the color?
A6: Colored impurities can often be removed by using activated charcoal.[1][8] After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal and keep the solution at a boil for a few minutes. The colored impurities will adsorb to the charcoal, which can then be removed by hot gravity filtration.[9]
Q7: I have a very low yield after recrystallization. What could have gone wrong?
A7: A low yield can be caused by several factors:
-
Using too much solvent, which keeps more of your product dissolved in the mother liquor.[6]
-
Premature crystallization during hot filtration.
-
Washing the collected crystals with a solvent that was not ice-cold, causing some of the pure product to redissolve.[6]
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure. The choice of solvent and specific volumes will need to be determined experimentally.
1. Solvent Selection:
-
Place a small amount (approx. 20-30 mg) of the crude this compound into several test tubes.
-
Add a small amount (approx. 0.5 mL) of a different test solvent to each tube. Potential solvents include water, ethanol, methanol, toluene, and ethyl acetate, as well as solvent pairs like ethanol/water and toluene/hexane.[2][10]
-
Observe the solubility at room temperature. A suitable solvent will not dissolve the compound at this stage.[3]
-
Gently heat the test tubes that showed poor solubility. An ideal solvent will fully dissolve the compound at an elevated temperature.[3]
-
Allow the hot solutions to cool to room temperature. The best solvent will result in the formation of a crystalline solid.[3]
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[6]
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Gravity Filtration:
-
This step removes insoluble impurities (and activated charcoal, if used).
-
Pre-heat a funnel and a new receiving flask to prevent premature crystallization.
-
Filter the hot solution through a fluted filter paper into the clean, pre-heated flask.
5. Crystallization:
-
Cover the flask and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals.[5]
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[7]
6. Collection and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[6]
7. Drying:
-
Allow the crystals to dry completely in the air on the filter paper or in a desiccator.
-
Once dry, determine the weight and melting point of the purified product.
Quantitative Data
The following table summarizes the known physical properties of this compound and provides a template for recording experimentally determined data during the recrystallization process.
| Property | Value | Source |
| Molecular Formula | C₇H₈F₂N₂O | [11] |
| Molecular Weight | 174.15 g/mol | [11] |
| Experimentally Determined Melting Point | Record your value here | |
| Solubility at Room Temperature | Record your observations for different solvents | |
| Solubility in Hot Solvent | Record your observations for different solvents |
Experimental Workflow
Caption: Workflow for the recrystallization of this compound.
References
- 1. scribd.com [scribd.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Recrystallization [wiredchemist.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Home Page [chem.ualberta.ca]
- 8. scribd.com [scribd.com]
- 9. coconote.app [coconote.app]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. This compound | C7H8F2N2O | CID 15158201 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Synthesis Methods for 4-(Difluoromethoxy)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the prevalent synthesis methods for 4-(Difluoromethoxy)benzene-1,2-diamine, a key intermediate in the pharmaceutical industry. The comparison focuses on reaction yields, purity, and process efficiency, supported by experimental data from published literature and patents.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutically active compounds. The efficiency and scalability of its synthesis are of significant interest to the drug development and manufacturing sectors. This document outlines and compares the primary synthetic routes, providing detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their needs.
Synthetic Routes Overview
The most common and industrially scalable synthesis of this compound originates from 4-nitrophenol. This multi-step process involves the introduction of the difluoromethoxy group, followed by nitration and subsequent reduction of the nitro group. The key variations in the synthesis lie in the final reduction step, with two primary methods being catalytic hydrogenation and chemical reduction using hydrazine hydrate.
A logical workflow for the overall synthesis is depicted below:
Caption: General synthetic workflow from 4-nitrophenol.
Comparative Data
The following table summarizes the quantitative data for the key steps in the synthesis of this compound. It is important to note that the data is compiled from various sources and may not represent a direct side-by-side comparison under identical conditions.
| Step | Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Reference |
| Difluoromethylation | Williamson Ether Synthesis | 4-Nitrophenol | NaOH, Monochlorodifluoromethane | 85-97 | >98 | [1][2] |
| Nitration | Mixed Acid Nitration | 4-(Difluoromethoxy)nitrobenzene | Fuming HNO₃, H₂SO₄ | ~89 | - | [3] |
| Reduction (Route 1) | Catalytic Hydrogenation | 4-(Difluoromethoxy)-2-nitroaniline | H₂, Pd/C or Raney Ni | 60-95 | >98 | [2][3] |
| Reduction (Route 2) | Hydrazine Reduction | 4-(Difluoromethoxy)-2-nitroaniline | Hydrazine hydrate, Ferric oxide/Activated Carbon | ~90 | >98.5 | [1][4] |
| Overall (Route 2) | Two-step from 4-Nitrophenol (Difluoromethylation & Reduction) | 4-Nitrophenol | NaOH, CHClF₂, Hydrazine hydrate, Fe₂O₃/C | ~90 | >98.5 | [1] |
Experimental Protocols
Step 1: Synthesis of 4-(Difluoromethoxy)nitrobenzene
This initial step involves the difluoromethylation of 4-nitrophenol.
Caption: Difluoromethylation of 4-nitrophenol.
Procedure:
-
In a reaction vessel, dissolve 4-nitrophenol in an aqueous solution of sodium hydroxide. A phase-transfer catalyst such as tetrabutylammonium bromide can be added to improve the reaction rate.[1][2]
-
Heat the mixture to a temperature between 40-100 °C.[2]
-
Introduce monochlorodifluoromethane gas into the reaction mixture with vigorous stirring over a period of 1 to 40 hours.[2]
-
Upon completion, cool the reaction mixture and extract the organic phase.
-
Wash the organic phase with an alkaline solution and then with water.
-
The crude product can be purified by distillation to yield 4-(difluoromethoxy)nitrobenzene.[1]
Step 2: Synthesis of 4-(Difluoromethoxy)-2-nitroaniline
This step involves the nitration of the intermediate, 4-(difluoromethoxy)nitrobenzene.
Caption: Nitration of 4-(difluoromethoxy)nitrobenzene.
Procedure:
-
To a cooled solution of 4-(difluoromethoxy)nitrobenzene in concentrated sulfuric acid, slowly add fuming nitric acid while maintaining the temperature between 15-20 °C.[3]
-
Stir the reaction mixture at this temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with water until neutral, and dry to obtain 4-(difluoromethoxy)-2-nitroaniline. A yield of approximately 89% can be expected.[3]
Step 3: Synthesis of this compound
This final step involves the reduction of the nitro group of 4-(difluoromethoxy)-2-nitroaniline. Two primary methods are compared below.
Caption: Catalytic hydrogenation of the nitro intermediate.
Procedure:
-
In a high-pressure reactor, suspend 4-(difluoromethoxy)-2-nitroaniline and a catalyst (e.g., 5% Pd/C or Raney nickel) in a suitable solvent such as methanol or ethanol.[2][3]
-
Pressurize the reactor with hydrogen gas to 2.0-3.0 MPa.[3]
-
Heat the mixture to 30-45 °C and stir until the hydrogen uptake ceases.[3]
-
Cool the reactor, vent the hydrogen, and filter the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization.
References
- 1. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 2. Reduction of 4-nitrophenol and 2-nitroaniline using immobilized CoMn 2 O 4 NPs on lignin supported on FPS - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01136C [pubs.rsc.org]
- 3. Catalytic reduction of 2-nitroaniline: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic reduction of 2-nitroaniline: a review | Semantic Scholar [semanticscholar.org]
Structural Elucidation of 4-(Difluoromethoxy)benzene-1,2-diamine: A Comparative Spectral Analysis
For Immediate Release
This guide provides a comprehensive spectral analysis for the structural confirmation of 4-(Difluoromethoxy)benzene-1,2-diamine, a key intermediate in pharmaceutical and materials science. To offer a clear structural context, its spectral characteristics are compared with two analogous aromatic diamines: 1,2-diaminobenzene and 4-methoxybenzene-1,2-diamine. The inclusion of the difluoromethoxy group (-OCHF₂) significantly influences the electronic environment of the benzene ring, which is reflected in the spectral data.
Comparative Spectral Data
The following tables summarize the key spectral data for this compound and its structural analogs. Note that the data for this compound is based on predicted values, as experimental spectra are not widely published, while the data for the analogs are derived from experimental sources.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Chemical Shift (δ) and Multiplicity | Assignment |
| This compound (Predicted) | 6.5 - 7.5 (t) | -OCHF ₂ |
| 6.5 - 7.0 (m) | Aromatic C-H | |
| 4.5 - 5.5 (br s) | -NH₂ | |
| 1,2-Diaminobenzene (Experimental) | ~6.6-6.8 (m) | Aromatic C-H |
| ~3.5 (br s) | -NH₂ | |
| 4-Methoxybenzene-1,2-diamine (Experimental) | ~6.7 (d) | Aromatic C-H |
| ~6.3 (m) | Aromatic C-H | |
| ~6.2 (d) | Aromatic C-H | |
| ~3.7 (s) | -OCH₃ | |
| ~3.5 (br s) | -NH₂ |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Chemical Shift (δ) | Assignment |
| This compound (Predicted) | Triplet (due to ¹J-C,F coupling) | -OC HF₂ |
| Multiple signals in the aromatic region | Aromatic C | |
| 1,2-Diaminobenzene (Experimental) | ~137.0 | C-NH₂ |
| ~120.0, ~117.0 | Aromatic C-H | |
| 4-Methoxybenzene-1,2-diamine (Experimental) | ~149.0 | C-OCH₃ |
| ~132.0, ~123.0, ~117.0, ~115.0, ~102.0 | Aromatic C | |
| ~56.0 | -OC H₃ |
Table 3: IR Spectral Data Comparison (cm⁻¹)
| Compound | N-H Stretch | C-H (Aromatic) Stretch | C-O/C-F Stretch |
| This compound (Expected) | 3300-3500 (pair of bands)[1] | ~3000-3100 | Strong C-F absorptions in fingerprint region (<1500)[1] |
| 1,2-Diaminobenzene (Experimental) | ~3300-3400 (pair of bands) | ~3000-3100 | - |
| 4-Methoxybenzene-1,2-diamine (Experimental) | ~3300-3400 (pair of bands) | ~2800-3000 | ~1250 (C-O stretch) |
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragments (m/z) |
| This compound (Expected) | 174[1] | 123 ([M - CHF₂]⁺), 108 ([M - OCHF₂]⁺)[1] |
| 1,2-Diaminobenzene (Experimental) | 108 | 80, 52 |
| 4-Methoxybenzene-1,2-diamine (Experimental) | 138[2] | 123, 95[2] |
Experimental Workflow: Benzimidazole Synthesis
Aromatic diamines are pivotal in the synthesis of heterocyclic compounds. The following diagram illustrates a typical workflow for the synthesis of a benzimidazole derivative from this compound.
Caption: A schematic of the synthesis of a benzimidazole derivative.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: The spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.[3] For ¹³C NMR, a proton-decoupled pulse sequence is typically used.[3]
-
Acquisition Parameters (¹H NMR):
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds[3]
-
Number of scans: 8-16
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse angle: 30°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.
-
Liquid/Solution: Place a drop of the neat liquid or a concentrated solution in a suitable solvent between two salt plates (e.g., NaCl, KBr).
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet/solvent).
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 µg/mL to 1 ng/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Ionization:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is introduced into the ion source, typically via a direct insertion probe or a gas chromatograph, and bombarded with a high-energy electron beam (70 eV).
-
Electrospray Ionization (ESI): Ideal for polar and non-volatile molecules. The sample solution is introduced into the ion source through a capillary at a low flow rate, and a high voltage is applied, creating a fine spray of charged droplets.
-
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, allowing for the determination of the elemental composition.[1]
References
A Comparative Analysis of the Antimicrobial Activity of 4-(Difluoromethoxy)benzene-1,2-diamine Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of a series of novel benzimidazole derivatives synthesized from 4-(difluoromethoxy)benzene-1,2-diamine. The data presented is based on a study by Joshi et al. (2019), which explores the antimicrobial potential of these compounds.
The introduction of a difluoromethoxy group into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability and biological activity. This guide focuses on benzimidazole derivatives, a class of heterocyclic compounds known for their broad spectrum of pharmacological properties, synthesized from a this compound precursor. The comparative analysis of their in vitro antimicrobial activity against various bacterial and fungal strains provides valuable insights for the development of new therapeutic agents.
Comparative Antimicrobial Activity
The antimicrobial efficacy of the synthesized 5-(difluoromethoxy)-1H-benzimidazole-2-thiol derivatives was evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The results are summarized in the table below.
| Compound ID | R | S. aureus | E. faecalis | E. coli | P. aeruginosa | A. niger | C. albicans |
| IIIa | H | 125 | 250 | 125 | 250 | >500 | >500 |
| IIIb | 2-Cl | 125 | 125 | 62.5 | 125 | 250 | 250 |
| IIIc | 4-Cl | 62.5 | 125 | 62.5 | 125 | 250 | 250 |
| IIId | 2-Br | 125 | 125 | 62.5 | 62.5 | 125 | 250 |
| IIIe | 4-Br | 62.5 | 62.5 | 62.5 | 125 | 125 | 125 |
| IIIf | 2-F | 250 | 250 | 125 | 125 | 250 | >500 |
| IIIg | 4-F | 125 | 250 | 125 | 250 | >500 | >500 |
| IIIh | 2-NO₂ | 250 | >500 | 250 | >500 | >500 | >500 |
| IIIi | 4-NO₂ | 125 | 250 | 125 | 250 | 250 | 250 |
| IIIj | 4-OCH₃ | >500 | >500 | 250 | >500 | >500 | >500 |
| Ciprofloxacin | - | 12.5 | 25 | 6.25 | 6.25 | - | - |
| Amphotericin B | - | - | - | - | - | 100 | 100 |
Experimental Protocols
Synthesis of 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol Derivatives (IIIa-j)
The synthesis of the title compounds was initiated from 5-(difluoromethoxy)-1H-benzimidazole-2-thiol (I). Compound I was further reacted with different derivatives of 2-chloro-N-phenylacetamide (IIa-j). These intermediates (IIa-j) were prepared by reacting various substituted anilines with chloroacetyl chloride in the presence of triethylamine in DMF as a solvent. This multi-step synthesis resulted in the formation of the final fluorobenzimidazole derivatives (IIIa-j).[1]
In Vitro Antimicrobial Activity Assay
The in vitro antimicrobial activity of the synthesized compounds was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) values.[1]
Bacterial Strains:
-
Gram-positive: Staphylococcus aureus and Enterococcus faecalis
-
Gram-negative: Escherichia coli and Pseudomonas aeruginosa
Fungal Strains:
-
Aspergillus niger and Candida albicans
Procedure:
-
A stock solution of each synthesized compound was prepared in dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of the stock solutions were prepared in Mueller-Hinton Broth for bacteria and Sabouraud Dextrose Broth for fungi in 96-well microtiter plates.
-
The wells were inoculated with a standardized suspension of the respective microorganisms.
-
The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.
-
Ciprofloxacin was used as a standard antibacterial agent, and Amphotericin B was used as a standard antifungal agent.
Visualizing the Workflow
The following diagram illustrates the general workflow from the synthesis of the benzimidazole derivatives to their biological evaluation.
Caption: Workflow for the synthesis and antimicrobial evaluation of this compound derivatives.
Structure-Activity Relationship
The antimicrobial screening data reveals several key structure-activity relationships:
-
Effect of Halogen Substitution: The presence of a halogen atom on the N-phenyl ring generally enhanced the antimicrobial activity compared to the unsubstituted analog (IIIa). Compounds with chloro (IIIb, IIIc) and bromo (IIId, IIIe) substituents showed notable activity against both Gram-positive and Gram-negative bacteria. Compound IIIe , with a bromine atom at the 4-position of the phenyl ring, exhibited the broadest spectrum of activity among the tested derivatives.
-
Position of Substituent: The position of the substituent on the phenyl ring also influenced the activity. For instance, 4-chloro substitution (IIIc) was slightly more effective against S. aureus than 2-chloro substitution (IIIb).
-
Effect of Nitro and Methoxy Groups: The introduction of a nitro group (IIIh, IIIi) or a methoxy group (IIIj) did not lead to a significant improvement in antimicrobial activity, with some derivatives showing reduced or no activity against certain strains.
References
Benchmarking 4-(Difluoromethoxy)benzene-1,2-diamine: A Comparative Guide for Drug Discovery
An In-depth Analysis of a Key Building Block Against Its Analogs in the Synthesis of Bioactive Heterocycles
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance a compound's metabolic stability, binding affinity, and lipophilicity. Among the array of fluorinated building blocks, 4-(difluoromethoxy)benzene-1,2-diamine has emerged as a valuable synthon for the construction of a variety of heterocyclic systems, most notably benzimidazoles, which are prevalent in numerous marketed drugs. This guide provides a comprehensive benchmark of this compound against two of its close structural analogs: 4-methoxybenzene-1,2-diamine and 4-(trifluoromethoxy)benzene-1,2-diamine. This objective comparison, supported by available experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the optimal building block for their specific research and development needs.
Physicochemical Properties: A Tale of Two Fluorines
The introduction and extent of fluorination on the methoxy group at the 4-position of the benzene-1,2-diamine scaffold significantly modulate the molecule's physicochemical properties. These properties, in turn, influence the reactivity of the diamine and the characteristics of the resulting products. A summary of key physicochemical parameters is presented in Table 1.
| Property | This compound | 4-(Trifluoromethoxy)benzene-1,2-diamine | 4-Methoxybenzene-1,2-diamine |
| Molecular Weight ( g/mol ) | 174.15[1] | 192.14 | 138.17 |
| LogP (Computed) | 1.6[1] | Not available | 0.6 |
| pKa (Predicted) | Lower than 4-methoxy analog | Lowest among the three | Highest among the three |
| Hammett Constant (σp) | +0.17 | +0.35 | -0.27 |
The calculated LogP values indicate that the introduction of fluorine increases lipophilicity, with this compound being more lipophilic than its non-fluorinated counterpart.
Reactivity in Heterocycle Synthesis: A Focus on Benzimidazoles
A primary application of these building blocks is in the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry. The reactivity of the diamine in the crucial cyclocondensation reaction with aldehydes or carboxylic acids is a key performance indicator.
Workflow for Benzimidazole Synthesis:
Caption: General workflow for the synthesis of benzimidazoles from 4-substituted-benzene-1,2-diamines and aldehydes.
While a direct comparative study with identical reaction conditions for all three building blocks is not available in the literature, individual reports on benzimidazole synthesis provide insights into their relative performance.
A patent for the synthesis of 5-difluoromethoxy-2-mercapto-1H-benzimidazole from this compound and carbon disulfide reports a high yield of 95.4%. In a separate study, the synthesis of 2-(4-methoxyphenyl)-1H-benzimidazole from what is inferred to be 4-methoxy-o-phenylenediamine and 4-methoxybenzaldehyde yielded the product in 85% yield.
The decreased nucleophilicity of the amino groups in the fluorinated analogs, due to the electron-withdrawing nature of the -OCHF2 and -OCF3 groups, may necessitate slightly harsher reaction conditions (e.g., stronger acids, higher temperatures, or longer reaction times) to achieve comparable yields to the more reactive 4-methoxybenzene-1,2-diamine. However, the resulting fluorinated benzimidazoles often exhibit improved pharmacological properties.
Table 2: Comparative Reactivity in Benzimidazole Synthesis (Illustrative)
| Building Block | Reagent | Product | Yield (%) | Reference |
| This compound | Carbon Disulfide | 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole | 95.4 | Patent Data |
| 4-Methoxybenzene-1,2-diamine | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-1H-benzimidazole | 85 | Literature |
| 4-(Trifluoromethoxy)benzene-1,2-diamine | Not available | Not available | Not available | - |
Note: The yields reported are from different sources with different reaction partners and conditions and are therefore not directly comparable but serve as an illustration of the utility of these building blocks.
Experimental Protocols
General Procedure for the Synthesis of 2-Substituted Benzimidazoles
The following is a general protocol for the condensation of a 4-substituted-benzene-1,2-diamine with an aldehyde, which can be adapted for specific substrates.
Materials:
-
4-Substituted-benzene-1,2-diamine (1.0 eq)
-
Aldehyde (1.0 - 1.2 eq)
-
Catalyst (e.g., p-toluenesulfonic acid, acetic acid, or a Lewis acid)
-
Solvent (e.g., ethanol, methanol, or a solvent-free system)
Procedure:
-
To a solution of the 4-substituted-benzene-1,2-diamine in the chosen solvent, add the aldehyde and the catalyst.
-
The reaction mixture is then heated to reflux or stirred at an elevated temperature for a period of 2 to 24 hours, depending on the reactivity of the substrates.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the desired 2-substituted benzimidazole.
Logical Relationship of Substituent Effects:
Caption: Relationship between the substituent at the 4-position, its electronic effect, and the resulting impact on the basicity and reactivity of the benzene-1,2-diamine.
Conclusion
This compound stands as a versatile and valuable building block in drug discovery, offering a strategic entry point for the introduction of the difluoromethoxy group into heterocyclic scaffolds. Its physicochemical properties, particularly its moderate electron-withdrawing nature and increased lipophilicity compared to its methoxy analog, make it an attractive choice for fine-tuning the pharmacokinetic profile of lead compounds.
While its reactivity in cyclocondensation reactions may be slightly attenuated compared to the more electron-rich 4-methoxybenzene-1,2-diamine, it generally provides good to excellent yields of the desired benzimidazole products. The trifluoromethoxy analog, being more electron-deficient, is expected to be the least reactive of the three but may offer unique advantages in terms of the final compound's properties.
The choice between these building blocks will ultimately depend on the specific goals of the synthesis and the desired properties of the target molecule. For applications where enhanced metabolic stability and a moderate increase in lipophilicity are sought, this compound presents a compelling and well-balanced option. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive quantitative ranking of their performance.
References
A Comparative Guide to the Synthesis and Characterization of 4-(Difluoromethoxy)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different synthetic routes for 4-(difluoromethoxy)benzene-1,2-diamine, a key building block in pharmaceutical and materials science. The document details experimental protocols, presents comparative data on yield and purity, and provides full characterization data for the final product.
Introduction
This compound is a valuable aromatic diamine derivative. The difluoromethoxy group imparts unique properties, including increased metabolic stability and enhanced membrane permeability, making it a desirable moiety in drug design. This guide explores two common synthetic pathways to this compound, starting from the readily available 4-nitrophenol. The primary divergence in these routes lies in the method used for the reduction of the intermediate, 4-(difluoromethoxy)nitrobenzene.
Synthetic Routes Overview
The synthesis of this compound is typically achieved in a two-stage process. The first stage involves the synthesis of the key intermediate, 4-(difluoromethoxy)nitrobenzene, from 4-nitrophenol. The second, and more variable, stage is the reduction of the nitro group to an amine. This guide focuses on comparing two prevalent reduction methods: catalytic hydrogenation and metal/acid reduction.
Caption: Overall synthetic pathway for this compound.
Stage 1: Synthesis of 4-(Difluoromethoxy)nitrobenzene
A common and industrially scalable method for the synthesis of the nitro-intermediate involves a two-step process from 4-nitrophenol.[1] This process includes the formation of sodium 4-nitrophenolate, followed by the introduction of the difluoromethoxy group. An alternative "water phase" synthesis has also been reported, offering a potentially greener and more cost-effective approach.
Comparative Data for Stage 1
| Parameter | Conventional Method | Water Phase Method |
| Starting Material | 4-Nitrophenol | 4-Nitrophenol |
| Key Reagents | Sodium Hydroxide, Chlorodifluoromethane | Sodium Hydroxide, Chlorodifluoromethane, Phase Transfer Catalyst |
| Solvent | Organic Solvent (e.g., Dioxane) | Water |
| Yield | ~85% | Up to 96.8% |
| Purity | >98% | >98% |
| Reference | [2] | [3] |
Stage 2: Reduction of 4-(Difluoromethoxy)nitrobenzene
The reduction of the nitro group is a critical step that can be accomplished through various methods. Here, we compare catalytic hydrogenation and metal/acid reduction.
Route A: Catalytic Hydrogenation
Catalytic hydrogenation is a widely used method for nitro group reduction due to its high efficiency and clean reaction profile. Palladium on carbon (Pd/C) is a common catalyst for this transformation.
Route B: Metal/Acid Reduction
Reduction using a metal in an acidic medium, such as iron (Fe) in the presence of hydrochloric acid (HCl), is a classical and cost-effective method for converting nitroarenes to anilines.
Comparative Performance Data for Stage 2
| Parameter | Route A: Catalytic Hydrogenation | Route B: Metal/Acid Reduction |
| Reducing Agent | H₂ gas | Iron powder |
| Catalyst/Acid | 10% Pd/C | Hydrochloric acid |
| Solvent | Ethanol | Ethanol/Water |
| Temperature | Room Temperature | Reflux |
| Reaction Time | 2-4 hours | 4-6 hours |
| Typical Yield | >95% | 85-95% |
| Purity of Crude Product | High (>98%) | Moderate (requires purification) |
Experimental Protocols
Synthesis of 4-(Difluoromethoxy)nitrobenzene (Water Phase Method)
In a reaction vessel, 4-nitrophenol is dissolved in an aqueous solution of sodium hydroxide. A phase-transfer catalyst (e.g., a quaternary ammonium salt) is added. The mixture is heated, and chlorodifluoromethane gas is bubbled through the solution for several hours. After the reaction is complete, the organic phase is separated, washed, and the product is isolated by distillation.
Route A: Catalytic Hydrogenation of 4-(Difluoromethoxy)nitrobenzene
To a solution of 4-(difluoromethoxy)nitrobenzene in ethanol, a catalytic amount of 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC or LC-MS). The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield the crude product.
Route B: Fe/HCl Reduction of 4-(Difluoromethoxy)nitrobenzene
In a round-bottom flask, 4-(difluoromethoxy)nitrobenzene is dissolved in a mixture of ethanol and water. Iron powder and concentrated hydrochloric acid are added sequentially. The mixture is heated to reflux and stirred vigorously. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, filtered to remove the iron salts, and the filtrate is neutralized with a base. The product is then extracted with an organic solvent, and the solvent is evaporated to give the crude diamine.
Caption: Comparative experimental workflows for the reduction of 4-(difluoromethoxy)nitrobenzene.
Characterization of this compound
The final product, regardless of the synthetic route, should be thoroughly characterized to confirm its identity and purity.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Aromatic protons, amine protons, and a triplet for the -OCHF₂ proton.[1] |
| ¹³C NMR | Aromatic carbons and a triplet for the carbon of the difluoromethoxy group due to C-F coupling.[1] |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the compound (174.15 g/mol ).[4] |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching of the amine groups and C-F stretching of the difluoromethoxy group. |
Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the recommended method for determining the purity of the final product. A typical reverse-phase HPLC method would utilize a C18 column with a mobile phase consisting of a gradient of acetonitrile and water. Purity is determined by the peak area percentage.
Conclusion
Both catalytic hydrogenation and metal/acid reduction are viable methods for the synthesis of this compound.
-
Catalytic hydrogenation generally offers higher yields and purity, with a cleaner reaction profile and easier workup. However, the cost of the palladium catalyst and the need for specialized hydrogenation equipment can be drawbacks.
-
Metal/acid reduction is a more cost-effective method that uses readily available and inexpensive reagents. However, it may result in lower yields and require more extensive purification of the final product.
The choice of synthetic route will depend on factors such as the scale of the synthesis, available equipment, and cost considerations. For laboratory-scale synthesis where high purity is paramount, catalytic hydrogenation is often preferred. For larger-scale industrial production, the cost-effectiveness of the metal/acid reduction may be more attractive, provided that efficient purification methods are in place. The "water phase" synthesis of the nitro-intermediate presents a promising green alternative that can improve the overall efficiency and environmental impact of the synthesis.
References
A Comparative Guide to the Synthesis of 4-(Difluoromethoxy)benzene-1,2-diamine: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 4-(Difluoromethoxy)benzene-1,2-diamine is a valuable building block in the synthesis of various pharmaceuticals, necessitating a thorough evaluation of its production methods. This guide provides a detailed cost-benefit analysis of different synthesis protocols for this compound, supported by experimental data to inform laboratory and industrial-scale production decisions.
The primary route to this compound involves a two-step process: the difluoromethoxylation of a suitable precursor followed by the reduction of a nitro group. This analysis will focus on variations within this general pathway, comparing different reagents, catalysts, and reaction conditions.
Comparative Analysis of Synthesis Protocols
The synthesis of this compound is predominantly a two-stage process. The first stage involves the synthesis of the intermediate, 4-(difluoromethoxy)nitrobenzene, from 4-nitrophenol. The second stage is the reduction of this nitro-intermediate to the desired diamine. Below, we compare different protocols for each stage.
Stage 1: Synthesis of 4-(Difluoromethoxy)nitrobenzene
Two primary methods for the difluoromethoxylation of 4-nitrophenol are prevalent: one utilizing difluorochloromethane and the other employing sodium chlorodifluoroacetate.
| Parameter | Protocol 1A: Difluorochloromethane | Protocol 1B: Sodium Chlorodifluoroacetate |
| Starting Material | 4-Nitrophenol | 4-Nitrophenol |
| Difluoromethylating Agent | Difluorochloromethane (gas) | Sodium Chlorodifluoroacetate |
| Solvent | Dioxane/Water or Water (with phase transfer catalyst) | N,N-Dimethylformamide (DMF)/Water |
| Base/Catalyst | Sodium Hydroxide / Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide) | Potassium Carbonate |
| Reaction Temperature | 85-100°C | 100°C |
| Reaction Time | 2-40 hours | 2.5 hours |
| Reported Yield | 84-96% | ~95% |
| Purity | >98% | High (purification by chromatography) |
| Reagent Cost | Difluorochloromethane: Moderate to High (requires specialized handling) | Sodium Chlorodifluoroacetate: High |
| Energy Cost | High (prolonged heating) | Moderate (shorter reaction time) |
| Safety/Handling | Gaseous reagent requires pressure vessel and careful handling. | Solid reagent is easier to handle. |
| Environmental Impact | Use of organic solvents (dioxane) in some protocols. Water-phase process is greener. | DMF is a solvent of concern and requires careful waste management. |
Stage 2: Reduction of 4-(Difluoromethoxy)nitrobenzene
The reduction of the nitro-intermediate to this compound can be achieved through several methods, most notably catalytic hydrogenation or chemical reduction with hydrazine hydrate.
| Parameter | Protocol 2A: Catalytic Hydrogenation (Pd/C) | Protocol 2B: Hydrazine Hydrate with Iron Catalyst |
| Starting Material | 4-(Difluoromethoxy)nitrobenzene | 4-(Difluoromethoxy)nitrobenzene |
| Reducing Agent | Hydrogen Gas | Hydrazine Hydrate |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) | Iron(III) Oxide and Activated Carbon |
| Solvent | Methanol or Ethanol | Water |
| Reaction Temperature | Room Temperature to 80°C | 80-100°C |
| Reaction Time | 1-5 hours | 1-2 hours |
| Reported Yield | High (typically >95%) | High (overall two-step yield of 90% reported)[1] |
| Purity | Generally high, requires filtration to remove catalyst. | >98.5%[1] |
| Reagent Cost | Pd/C is expensive, but can be recovered and reused. Hydrogen gas is relatively inexpensive. | Hydrazine hydrate is moderately priced. Iron catalyst is inexpensive. |
| Energy Cost | Low to Moderate (can often be run at lower temperatures). | Moderate (requires heating). |
| Safety/Handling | Hydrogen gas is highly flammable and requires specialized equipment. Pd/C can be pyrophoric. | Hydrazine hydrate is toxic and carcinogenic. |
| Environmental Impact | Green (water is the only byproduct of the reduction). Catalyst recovery is key. | Aqueous workup is straightforward. Disposal of hydrazine-containing waste needs consideration. |
Experimental Protocols
Protocol 1A: Synthesis of 4-(Difluoromethoxy)nitrobenzene via Difluorochloromethane (Water-Phase)
This protocol is adapted from a patented water-phase synthesis process.[2][3]
-
To a 1000 ml four-necked flask, add 50g of p-nitrophenol, 160g of sodium hydroxide, 5.0g of tetrabutylammonium bromide, and 375g of water.
-
Heat the mixture to 100°C with stirring.
-
Introduce difluorochloromethane gas continuously into the reaction mixture.
-
Maintain the reaction at 100°C for 40 hours.
-
After the reaction is complete, cool the mixture and separate the organic phase.
-
Wash the organic phase with an alkaline solution and then with water.
-
The crude product can be purified by steam distillation to yield 4-(difluoromethoxy)nitrobenzene with a purity of >98% and a yield of approximately 96%.[3]
Protocol 2B: Reduction of 4-(Difluoromethoxy)nitrobenzene using Hydrazine Hydrate and Iron Catalyst
This protocol is based on a patented industrial method.[1]
-
In a suitable reaction vessel, charge 4-(difluoromethoxy)nitrobenzene.
-
Add water as the solvent.
-
Add iron(III) oxide and activated carbon as co-catalysts.
-
Heat the mixture to a temperature of 80-100°C.
-
Slowly add hydrazine hydrate to the reaction mixture.
-
Maintain the reaction at temperature for 1-2 hours until the reaction is complete (monitored by TLC or HPLC).
-
Upon completion, filter the hot reaction mixture to remove the catalyst.
-
The filtrate is then cooled to crystallize the product.
-
The resulting solid is collected by filtration, washed with water, and dried to afford this compound. The reported purity for the final product from this two-step process is >98.5% with an overall yield of 90%.[1]
Synthesis Pathway and Logic Diagram
Caption: Comparative synthesis pathways for this compound.
Conclusion
The choice of the optimal synthesis protocol for this compound depends on a variety of factors including scale, cost, safety considerations, and environmental impact.
For the first stage , the difluoromethoxylation of 4-nitrophenol, the water-phase reaction with difluorochloromethane and a phase transfer catalyst (a variation of Protocol 1A) appears to be a highly efficient and environmentally friendlier option for industrial-scale production, offering high yields and purity.[2][3] While the initial setup for handling a gaseous reagent might be more complex, the avoidance of organic solvents is a significant advantage. The use of sodium chlorodifluoroacetate (Protocol 1B) offers easier handling but involves a more expensive reagent and the use of DMF.
For the second stage , the reduction of 4-(difluoromethoxy)nitrobenzene, the choice between catalytic hydrogenation (Protocol 2A) and chemical reduction with hydrazine hydrate (Protocol 2B) is a trade-off between cost and safety. The catalytic hydrogenation with Pd/C is a cleaner method with a high yield, but the catalyst is expensive, and the use of hydrogen gas poses safety challenges. The hydrazine hydrate method with an iron catalyst is a more cost-effective alternative for large-scale production, with reported high overall yields and purity.[1] However, the toxicity of hydrazine hydrate necessitates stringent safety measures.
Ultimately, for large-scale, cost-effective production, a combination of the water-phase difluoromethoxylation (Protocol 1A variant) followed by the hydrazine hydrate reduction (Protocol 2B) presents a compelling pathway, as evidenced by its application in industrial patents. For laboratory-scale synthesis where cost is less of a constraint and safety infrastructure for handling hydrogen is in place, the combination of either difluoromethoxylation method followed by catalytic hydrogenation offers a high-yielding and clean route to the desired product.
References
- 1. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 2. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- 3. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
A Comparative Purity Analysis of Commercially Available 4-(Difluoromethoxy)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purity of commercially available 4-(Difluoromethoxy)benzene-1,2-diamine (CAS No. 172282-50-7), a crucial building block in medicinal chemistry and advanced organic synthesis. The presence of the difluoromethoxy group can enhance metabolic stability and improve cell membrane permeability in drug candidates, making this compound a valuable precursor for complex molecules like benzimidazoles.[1][2] This document summarizes purity data from various suppliers, outlines a standard experimental protocol for purity determination, and visualizes the analytical workflow.
Commercial Supplier Purity Comparison
The purity of this compound can vary between suppliers. The following table summarizes the stated purity levels from several commercial sources. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for the most accurate data.
| Supplier | CAS Number | Stated Purity (%) | Physical Form |
| Shanghai Nianxing Industrial Co., Ltd. | 172282-50-7 | 98.0% | Not Specified |
| ChemScene LLC | 172282-50-7 | 97%[3] | Liquid[3] |
| Fluorochem | 172282-50-7 | 97%[4] | Liquid[4] |
| Shanghai Amole Biotechnology Co., Ltd. | 172282-50-7 | 95.0% | Not Specified |
| Ambeed, Inc. | 172282-50-7 | 95%[5] | Solid or liquid[5] |
| American Elements | 172282-50-7 | Capable of production at ≥99%[6] | Not Specified |
Note: High-purity grades (≥99%) are often available upon request for specific applications, such as pharmaceutical development.[6]
Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This section details a representative method for determining the purity of this compound. This protocol is based on standard analytical techniques for aromatic amines.[7][8]
1. Objective: To quantify the purity of this compound and identify potential impurities using Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV).
2. Materials and Reagents:
-
Sample: this compound
-
Reference Standard: Certified reference material of this compound (purity ≥99.5%)
-
Solvent A (Mobile Phase): Deionized water with 0.1% Formic Acid
-
Solvent B (Mobile Phase): Acetonitrile with 0.1% Formic Acid
-
Diluent: Acetonitrile/Water (50:50, v/v)
3. Instrumentation:
-
HPLC system with a binary pump, autosampler, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Data Acquisition and Processing Software.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 254 nm
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
5. Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to prepare a stock solution of 1.0 mg/mL. Prepare a working standard of 0.1 mg/mL by further dilution.
-
Sample Preparation: Accurately weigh and dissolve the test sample in the diluent to a final concentration of approximately 0.1 mg/mL.
-
Analysis: Inject the prepared standard and sample solutions into the HPLC system.
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the reference standard, using the area percent method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
6. Potential Impurities: Common synthetic routes involve the reduction of 4-(difluoromethoxy)nitrobenzene.[1] Therefore, potential process-related impurities may include:
-
Unreacted starting material (e.g., 4-(difluoromethoxy)nitrobenzene).
-
By-products from incomplete reduction or side reactions.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the purity analysis process, from sample handling to the final purity determination.
Caption: Workflow for HPLC-based purity analysis.
Alternative Analytical Techniques
While HPLC is a robust method, other techniques can also be employed for the analysis of aromatic diamines:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for structural elucidation and can be used for quantitative analysis (qNMR) to provide an absolute purity value without the need for a specific reference standard for each impurity.[1]
The choice of method depends on the specific requirements of the analysis, including the expected impurities and the desired level of sensitivity.
References
- 1. This compound | 172282-50-7 | Benchchem [benchchem.com]
- 2. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 172282-50-7 [sigmaaldrich.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. This compound | 172282-50-7 [sigmaaldrich.com]
- 6. americanelements.com [americanelements.com]
- 7. Quantitative determination of 58 aromatic amines and positional isomers in textiles by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. agilent.com [agilent.com]
- 9. Purity of Ethylene Diamine by GC-FID â Vitas Analytical Services [vitas.no]
Safety Operating Guide
Safe Disposal of 4-(Difluoromethoxy)benzene-1,2-diamine: A Comprehensive Guide for Laboratory Professionals
Researchers and scientists handling 4-(Difluoromethoxy)benzene-1,2-diamine must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general safety practices for aromatic amines and fluorinated organic compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times to prevent skin and eye contact.[1][2] All handling of this chemical, including preparation for disposal, should occur in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1][3]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an authorized hazardous waste collection service.[1] Due to its chemical nature as a fluorinated aromatic amine, specific precautions must be taken.
-
Segregation and Storage :
-
Store waste this compound in a designated, clearly labeled, and sealed container.[2]
-
The container should be made of a compatible material, avoiding metal containers for amines or corrosive materials.[4]
-
Keep this waste stream separate from other chemical wastes to prevent hazardous reactions, particularly with acids and strong oxidizing agents.[2]
-
-
Waste Collection and Labeling :
-
For spills, contain the material using sand, earth, or another inert absorbent material.[1]
-
Carefully collect the absorbed material or solid waste into a suitable, labeled container for disposal.[1][5]
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other information required by your institution's environmental health and safety (EHS) department.
-
-
Contacting a Licensed Disposal Company :
-
Disposal of this compound should be handled by a licensed hazardous waste disposal company.[2] These companies are equipped to manage and dispose of chemical waste safely and in accordance with regulations.
-
Provide the disposal company with the SDS and any other relevant information about the waste.
-
-
Prohibited Disposal Methods :
Quantitative Data Summary
| Property | Value | Hazard Statement |
| Molecular Formula | C₇H₈F₂N₂O | - |
| Molecular Weight | 174.15 g/mol | - |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[7] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[7] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[7] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[7] |
| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation[7] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols
This document provides operational and disposal guidance and does not cite specific experimental protocols. The disposal procedures outlined are based on established safety guidelines for handling hazardous chemicals.
Given the characteristics of fluorinated organic compounds, the ultimate disposal method employed by the licensed contractor will likely be high-temperature incineration or placement in a secure hazardous waste landfill.[8] These methods are designed to either destroy the compound or contain it to prevent environmental release.[8] Always ensure compliance with local, regional, and national regulations for hazardous waste disposal.[1][5]
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. echemi.com [echemi.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. This compound | C7H8F2N2O | CID 15158201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mcfenvironmental.com [mcfenvironmental.com]
Personal protective equipment for handling 4-(Difluoromethoxy)benzene-1,2-diamine
Essential Safety and Handling Guide for 4-(Difluoromethoxy)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound (CAS No. 172282-50-7). Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Hazard Summary
This compound is a chemical compound that poses several health risks. It is harmful if swallowed, inhaled, or in contact with skin.[1][2] It causes skin irritation and serious eye damage.[1][2] Furthermore, it may cause respiratory irritation.[1][2]
| Hazard Classification | GHS Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure.
| Protection Type | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles and a face shield where splashing is possible.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat or chemical-resistant apron, and closed-toe shoes.[1] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[1][3] If ventilation is inadequate, a NIOSH-approved respirator is necessary. |
| Hand Protection | Wear protective gloves.[1] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure a calibrated emergency eyewash station and safety shower are readily accessible.
-
Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
-
Before handling, confirm that all necessary PPE is available and in good condition.
2. Handling the Chemical:
-
Avoid all personal contact, including inhalation of dust or vapors.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Keep the container tightly sealed when not in use.[1]
-
Avoid contact with moisture and incompatible materials.[1]
3. In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.[1]
-
Contain the spill using inert materials such as sand, earth, or vermiculite.[1]
-
Collect the absorbed material into a labeled, sealable container for disposal.[1]
-
Wash the spill area thoroughly.[1]
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Solid Waste: Collect solid residues and seal them in labeled drums for disposal.[1]
-
Contaminated Materials: Any materials, including PPE, that come into contact with the chemical should be decontaminated or disposed of as hazardous waste.[1]
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.
Visualized Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
